Ipatasertib
Description
Ipatasertib has been used in trials studying the treatment of Cancer, Neoplasms, Solid Cancers, Breast Cancer, and Gastric Cancer, among others.
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.
an Akt kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
| Record name | GDC 0068 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipatasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IPATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipatasertib: A Technical Guide to an ATP-Competitive Pan-AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4][5] As an ATP-competitive inhibitor, this compound targets the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The PI3K/AKT/mTOR Pathway and the Role of this compound
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell cycle progression, apoptosis, and angiogenesis.[6][8] Aberrant activation of this pathway can be driven by various genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss or mutation of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][9]
AKT is a critical node in this pathway. Upon activation by upstream signals, it phosphorylates a multitude of downstream substrates, including mTOR, glycogen synthase kinase 3 beta (GSK3β), and the forkhead box protein O3a (FoxO3a), to promote cell survival and proliferation.[4][10] this compound was developed to specifically inhibit this key kinase.
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates.[1][6][11] It has demonstrated potent inhibitory activity against all three AKT isoforms with high selectivity over other kinases.[1][11] Preclinical studies have shown that cancer cell lines with alterations in PTEN or PIK3CA are particularly sensitive to this compound.[1]
Preclinical and Clinical Data
In Vitro and In Vivo Efficacy
This compound has demonstrated significant antitumor activity in a broad range of preclinical cancer models, both as a single agent and in combination with other therapies.[1][3][6]
| Parameter | Description | Value | Reference |
| IC50 (AKT isoforms) | Half-maximal inhibitory concentration against AKT1, AKT2, and AKT3. | 5–18 nmol/L | [1] |
| Selectivity | Fold-selectivity over other relevant kinases, such as protein kinase A. | >100-fold (>600-fold over PKA) | [1] |
| In Vitro Cell Viability (PTEN loss/PIK3CA mutant) | Mean IC50 for cell viability in cancer cell lines with PTEN loss or PIK3CA mutations. | 4.8 ± 0.56 μmol/L | [1] |
| In Vitro Cell Viability (Wild-Type) | Mean IC50 for cell viability in cancer cell lines without PTEN or PIK3CA alterations. | 8.4 ± 0.48 μmol/L | [1] |
| In Vivo Tumor Growth Inhibition (PTEN loss/PIK3CA mutant) | Mean percentage of tumor growth inhibition in xenograft models with PTEN or PIK3CA alterations. | 95 ± 11% | [1] |
| In Vivo Tumor Growth Inhibition (Wild-Type) | Mean percentage of tumor growth inhibition in xenograft models without PTEN or PIK3CA alterations. | 38 ± 12% | [1] |
Clinical Trial Highlights
This compound has been evaluated in numerous clinical trials across various cancer types, often in combination with chemotherapy or hormonal therapy.[12][13][14]
| Trial Identifier | Cancer Type | Combination Agent(s) | Key Finding | Reference |
| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Improved progression-free survival in patients with PIK3CA/AKT1/PTEN-altered tumors. | [15][16] |
| IPATunity130 (Phase III) | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Did not meet primary endpoint of progression-free survival in the intent-to-treat population. | [3] |
| NCT01485861 (Phase II) | Metastatic Castration-Resistant Prostate Cancer | Abiraterone | Superior antitumor activity in patients with PTEN-loss tumors compared to abiraterone alone. | [9] |
| TAPISTRY (Phase II) | AKT-mutant Solid Tumors | Monotherapy | Showed notable antitumor activity in certain tumor types, such as endometrial cancer. | [17] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway and the mechanism of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound on AKT.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the in vitro effects of this compound on cancer cells.
Caption: A standard experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of this compound against AKT kinases.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., Crosstide)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the appropriate AKT enzyme diluted in kinase buffer to each well.[18]
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP in kinase buffer.[18]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control and calculate IC50 values.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-AKT, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 18-32 hours).[6]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Resistance Mechanisms
Acquired resistance to AKT inhibitors, including this compound, is a significant clinical challenge. Several mechanisms of resistance have been identified:
-
Reactivation of Parallel Signaling Pathways: Upregulation of compensatory signaling pathways, such as the PIM kinase pathway, can bypass the AKT blockade.[19]
-
Upregulation of Receptor Tyrosine Kinase (RTK) Activity: Increased activity of RTKs can lead to the reactivation of the PI3K/AKT pathway or other survival signals.[20]
-
Genetic Alterations in AKT: While less common with ATP-competitive inhibitors like this compound compared to allosteric inhibitors, mutations in the drug-binding site could confer resistance.[19]
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive pan-AKT inhibitor with demonstrated antitumor activity in preclinical models and clinical trials, particularly in tumors with activated PI3K/AKT signaling. This technical guide provides a comprehensive overview of its mechanism of action, efficacy data, and essential experimental protocols for its preclinical evaluation. Understanding the nuances of this compound's activity and potential resistance mechanisms is crucial for its continued development and application in cancer therapy.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Facebook [cancer.gov]
- 13. This compound for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. onclive.com [onclive.com]
- 16. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. promega.jp [promega.jp]
- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Ipatasertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular targets of Ipatasertib, a potent and selective pan-AKT inhibitor. This compound (also known as GDC-0068) is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document details the key signaling pathways modulated by this compound, presents quantitative data on its cellular effects, and provides detailed experimental protocols for investigating its mechanism of action.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its primary anti-tumor effects by directly inhibiting the kinase activity of AKT.[2][4][5] By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of its numerous downstream substrates, leading to the suppression of pro-survival and pro-proliferative signaling.[4][6]
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, survival, and proliferation.[4][6] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[4][7] this compound's targeting of AKT offers a therapeutic strategy to counteract this aberrant signaling.
Quantitative Analysis of this compound's Downstream Effects
The following tables summarize the quantitative effects of this compound on key cellular processes and signaling molecules as reported in various preclinical studies.
Table 1: Inhibition of Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | 6.62 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [1] |
Table 2: Effects on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| ARK1 | 0 (Control) | ~50% | - | - | [1] |
| ARK1 | 25 | ~58% | - | - | [1] |
| SPEC-2 | 0 (Control) | ~55% | - | ~15% | [1] |
| SPEC-2 | 25 | ~38% | - | ~23% | [1] |
| HEC-1A | 10 | +17.81% | -12.28% | - | [8] |
| ECC-1 | 10 | +19.4% | -22.16% | - | [8] |
Table 3: Modulation of Key Signaling Proteins
| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |
| ARK1, SPEC-2 | 10 µM this compound (time-dependent) | p-AKT (Ser473) | Increased | [1] |
| ARK1, SPEC-2 | 10 µM this compound (time-dependent) | p-S6 | Decreased | [1] |
| HEC-1A, ECC-1 | 5 µM this compound (30 min) | p-AKT | Increased | [3] |
| HEC-1A, ECC-1 | 5 µM this compound (30 min) | p-S6 | Decreased | [3] |
| HCT116 | This compound (time-dependent) | p-AKT | Decreased | [9] |
| On-treatment tumor biopsies | ≥200 mg this compound daily | pPRAS40, p4EBP1, pS6, pmTOR | Downregulated | [10] |
Key Downstream Cellular Processes Affected by this compound
Inhibition of mTORC1 Signaling
A primary consequence of AKT inhibition by this compound is the suppression of the mTORC1 signaling complex. This leads to a dose-dependent decrease in the phosphorylation of downstream effectors, most notably the ribosomal protein S6.[1][3] The dephosphorylation of S6 is a reliable pharmacodynamic biomarker of this compound's activity.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-line dependent. For instance, in ARK1 uterine serous carcinoma cells, this compound induces a G1 phase arrest, while in SPEC-2 cells, it leads to a G2 phase arrest.[1] This cell cycle inhibition is associated with the downregulation of key cell cycle regulatory proteins such as CDK4, CDK6, and Cyclin D1.[8]
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms underlying this effect is the p53-independent activation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[9][11] This activation is mediated through the derepression of the transcription factors FoxO3a (Forkhead box protein O3a) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which are normally inhibited by active AKT.[9][11] FoxO3a and NF-κB then directly bind to the PUMA promoter, leading to its upregulation and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
Western Blotting for Phosphoprotein Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine (PS) using Annexin V staining.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for other assays.
-
Cell Harvesting: Collect both the culture supernatant (containing apoptotic bodies and detached cells) and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Conclusion
This compound is a targeted therapeutic agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway, a key driver of many cancers. Its downstream effects are characterized by the inhibition of mTORC1 signaling, induction of cell cycle arrest, and promotion of PUMA-dependent apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and to identify predictive biomarkers for its clinical application. A thorough understanding of this compound's downstream targets is crucial for optimizing its therapeutic use and developing effective combination strategies in the fight against cancer.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to Lapatinib and investigational this compound kinase inhibitors [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Ipatasertib's Impact on Cell Cycle Progression in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a multitude of human cancers, driving uncontrolled cell proliferation, survival, and therapeutic resistance.[3][4][5] this compound disrupts this aberrant signaling, leading to significant anti-tumorigenic effects.[1][6] A primary mechanism through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, predominantly in the G1 phase.[7][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including the downregulation of Cyclin D1, CDK4, and CDK6.[6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action on cell cycle progression, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to elucidate these effects.
Introduction to this compound and the PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[4][9] In many cancers, this pathway is hyperactivated due to genetic alterations like mutations in PIK3CA or the loss of the tumor suppressor PTEN.[2][3] AKT (also known as Protein Kinase B) is a central node in this pathway.[3][9] Upon activation via phosphorylation, AKT orchestrates the activity of numerous downstream effectors that collectively promote cell cycle progression and inhibit apoptosis.[1]
This compound is a small-molecule inhibitor that selectively targets the ATP-binding pocket of all three AKT isoforms (AKT1, AKT2, AKT3), thereby preventing its kinase activity and downstream signaling.[1][2][10] Its potent and selective inhibition of AKT has demonstrated significant anti-proliferative activity in a variety of preclinical cancer models, making it a promising agent for targeted cancer therapy.[2][6]
Mechanism of Action: From AKT Inhibition to Cell Cycle Control
This compound's primary mechanism involves the direct, ATP-competitive inhibition of phosphorylated AKT (p-AKT).[3][6] By blocking AKT's kinase function, this compound prevents the phosphorylation and subsequent activation of its downstream targets. This disruption has two major consequences for cell cycle control:
-
Inhibition of mTORC1 Signaling: AKT normally activates the mTORC1 complex, which promotes protein synthesis and cell growth, in part by phosphorylating S6 ribosomal protein (S6) and 4E-BP1. This compound treatment leads to a dose-dependent decrease in the phosphorylation of S6, indicating effective blockade of the AKT/mTOR axis.[6][11]
-
Modulation of Cell Cycle Regulators: Activated AKT influences the G1-S phase transition by phosphorylating and inactivating targets like Glycogen Synthase Kinase 3β (GSK3β) and the CDK inhibitors p21WAF1 and p27Kip1.[1] By inhibiting AKT, this compound leads to the reduced expression of crucial G1 cyclins and CDKs, such as Cyclin D1, CDK4, and CDK6, ultimately halting the cell cycle.[7]
Quantitative Impact on Cell Cycle Progression and Viability
Preclinical studies have consistently demonstrated this compound's ability to inhibit cancer cell proliferation by inducing cell cycle arrest.[6][7] This effect is dose-dependent and results in a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.
This compound-Induced Cell Cycle Arrest
Treatment of various cancer cell lines with this compound leads to a notable shift in cell cycle phase distribution. For instance, in endometrial cancer cell lines, this compound induces a marked G1 phase arrest.[7] While G1 arrest is the most common outcome, the specific effect can be cell-line dependent, as G2 phase arrest has also been observed in uterine serous carcinoma cells (SPEC-2).[6]
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | % Change in G1 Phase | % Change in S Phase | % Change in G2 Phase | Citation(s) |
|---|---|---|---|---|---|---|
| ARK1 | Uterine Serous | 25 µM this compound (30h) | ▲ Increase from ~50% to ~58% | Not Specified | Not Specified | [6] |
| SPEC-2 | Uterine Serous | 25 µM this compound (30h) | ▼ Decrease from ~55% to ~38% | Not Specified | ▲ Increase from ~15% to ~23% | [6] |
| HEC-1A | Endometrial | 10 µM this compound (36h) | ▲ Increase by 17.81% | ▼ Decrease by 12.28% | Not Specified | [7] |
| ECC-1 | Endometrial | 10 µM this compound (36h) | ▲ Increase by 19.4% | ▼ Decrease by 22.16% | Not Specified |[7] |
Inhibition of Cancer Cell Viability
The induction of cell cycle arrest by this compound translates to a potent, dose-dependent reduction in cancer cell viability across various tumor types. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with an activated AKT pathway.[2]
Table 2: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (72h) | Citation(s) |
|---|---|---|---|
| ARK1 | Uterine Serous | 6.62 µM | [6] |
| SPEC-2 | Uterine Serous | 2.05 µM | [6] |
| HEC-1A | Endometrial | 4.65 µM | [11] |
| ECC-1 | Endometrial | 2.92 µM |[11] |
Modulation of Key Cell Cycle Proteins
The mechanism underlying this compound-induced G1 arrest involves the significant downregulation of proteins that drive the G1 to S phase transition. Western blot analyses have confirmed that this compound treatment leads to a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6.[6][7]
Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound
| Cell Line(s) | Cancer Type | Treatment Duration | Protein | Effect | Citation(s) |
|---|---|---|---|---|---|
| ARK1, SPEC-2 | Uterine Serous | 24h | Cyclin D1 | Dose-dependent decrease | [6] |
| CDK4 | Dose-dependent decrease | [6] | |||
| CDK6 | Dose-dependent decrease | [6] | |||
| HEC-1A, ECC-1 | Endometrial | 24h | Cyclin D1 | Dose-dependent decrease | [7] |
| CDK4 | Dose-dependent decrease | [7] |
| | | | CDK6 | Dose-dependent decrease |[7] |
Experimental Methodologies
Elucidating the effects of this compound on the cell cycle requires a combination of robust in vitro assays. The following section details standardized protocols for cell culture, cell cycle analysis by flow cytometry, and Western blotting for key regulatory proteins.
Cell Culture and Drug Treatment
-
Cell Culture: Cancer cell lines (e.g., HEC-1A, ECC-1, ARK1, SPEC-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 6-well or 10-cm plates at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations (e.g., 0.1 µM to 25 µM) in complete culture medium. A vehicle control (DMSO equivalent) is always included.
-
Treatment: The culture medium is replaced with the this compound-containing or vehicle control medium, and cells are incubated for the desired period (e.g., 24, 36, or 72 hours).
Cell Cycle Analysis via Flow Cytometry
This protocol is for DNA content analysis using Propidium Iodide (PI) staining.[12][13][14]
-
Harvest Cells: Adherent cells are washed with PBS, trypsinized, and collected. Both adherent and floating cells are pooled by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: The cell pellet is washed once with ice-cold PBS.
-
Fixation: Cells are resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to prevent clumping. Cells are fixed for a minimum of 2 hours at -20°C.[14][15] This can be extended to several weeks.
-
Staining: Fixed cells are centrifuged to remove ethanol, washed with PBS, and then resuspended in a PI staining solution containing RNase A (e.g., 100 µg/mL), PI (e.g., 50 µg/mL), and a permeabilizing agent like Triton X-100 (optional) in PBS.[12]
-
Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Samples are analyzed on a flow cytometer. DNA content is measured by detecting the fluorescence of PI, typically using a 488 nm laser for excitation. Data from at least 10,000 events per sample is collected.
-
Analysis: The resulting DNA histograms are analyzed using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per lane are separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Immunoblotting: The membrane is incubated overnight at 4°C with primary antibodies specific for Cyclin D1, CDK4, CDK6, p-AKT, total AKT, p-S6, and a loading control (e.g., β-actin or GAPDH).
-
Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensity can be quantified using software like ImageJ.
Conclusion
This compound effectively disrupts the PI3K/AKT/mTOR signaling pathway, a key driver of oncogenesis. Its primary impact on cancer cell proliferation is mediated through the induction of a robust cell cycle arrest, typically at the G1/S checkpoint. This is mechanistically linked to the downregulation of essential G1-phase proteins, including Cyclin D1, CDK4, and CDK6. The quantitative data clearly supports this compound's dose-dependent efficacy in halting cell cycle progression and reducing cell viability in various cancer models. The detailed methodologies provided herein offer a standardized framework for researchers to further investigate the cellular and molecular impacts of AKT inhibitors like this compound, facilitating ongoing drug development and biomarker discovery efforts.
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ipatasertib (GDC-0068): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib (also known as GDC-0068) is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Introduction: The Rationale for Akt Inhibition
The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancer, driven by genetic alterations such as mutations in PIK3CA and loss of the tumor suppressor PTEN.[1] These alterations lead to constitutive activation of Akt, promoting tumorigenesis and resistance to conventional therapies.[1] this compound was developed to selectively target the activated, phosphorylated form of Akt, thereby offering a therapeutic window to inhibit tumor cell signaling while potentially minimizing toxicity in normal tissues.[1]
Discovery and Preclinical Profile
This compound was identified through a structure-guided drug design program aimed at discovering potent and selective ATP-competitive inhibitors of Akt.[2]
Mechanism of Action
This compound binds to the ATP-binding pocket of Akt, preventing its phosphorylation of downstream substrates.[3] This inhibition leads to the blockade of the PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5]
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of all three Akt isoforms in biochemical assays.[3][6] Its selectivity has been confirmed against a broad panel of other kinases.[6]
| Target | IC50 (nM) |
| Akt1 | 5 |
| Akt2 | 18 |
| Akt3 | 8 |
| Table 1: In Vitro Biochemical Potency of this compound against Akt Isoforms.[3][6] |
In cellular assays, this compound effectively inhibits the phosphorylation of the direct Akt substrate PRAS40.[6]
| Cell Line | IC50 for pPRAS40 Inhibition (nM) |
| LNCaP | 157 |
| PC3 | 197 |
| BT474M1 | 208 |
| Table 2: Cellular Potency of this compound in Inhibiting PRAS40 Phosphorylation.[6] |
Cancer cell lines with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations, show increased sensitivity to this compound.[1]
| Genetic Alteration Status | Mean IC50 (µM) | Median IC50 (µM) |
| PTEN loss or PIK3CA mutation | 4.8 | 2.2 |
| No known alterations | 8.4 | 10 |
| Table 3: Cell Viability IC50 of this compound in Cancer Cell Lines with and without PI3K/Akt Pathway Alterations.[1] |
Signaling Pathway and Development Workflow
The following diagrams illustrate the mechanism of action and the development process of this compound.
Figure 1: PI3K/Akt Signaling Pathway and this compound's Mechanism of Action.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
Ipatasertib's Selectivity for AKT Over Other Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (also known as GDC-0068) is a highly potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. As a central node in this pathway, AKT is a key therapeutic target. The efficacy and safety of a targeted inhibitor like this compound are intrinsically linked to its selectivity for its intended target over the broader human kinome. This technical guide provides an in-depth overview of the selectivity profile of this compound, the experimental methodologies used to determine this selectivity, and the relevant signaling pathways.
Quantitative Selectivity Profile of this compound
This compound demonstrates high affinity for all three AKT isoforms and remarkable selectivity against a wide range of other protein kinases. The inhibitory activity of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
On-Target Activity: AKT Isoforms
This compound potently inhibits all three AKT isoforms in the low nanomolar range, as determined by cell-free biochemical assays.
| Kinase Target | IC50 (nM) |
| AKT1 | 5[1][2][3] |
| AKT2 | 18[1][2][3] |
| AKT3 | 8[1][2][3] |
Off-Target Kinase Selectivity
The selectivity of this compound has been assessed against large panels of kinases. In a comprehensive screen against 230 kinases, this compound displayed minimal off-target activity. At a concentration of 1 µM, only three kinases were inhibited by more than 70%.[1] this compound also shows a high degree of selectivity over the closely related kinase, PKA.
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. AKT1 |
| PRKG1α | 98[1] | ~20-fold |
| PRKG1β | 69[1] | ~14-fold |
| p70S6K (RPS6KB1) | 860[1] | ~172-fold |
| PKA (PRKACA) | 3100[1] | >620-fold[1] |
Experimental Protocols
The determination of this compound's kinase selectivity involves rigorous biochemical assays. Below are detailed methodologies representative of those used to generate the quantitative data.
Protocol 1: In Vitro Kinase Inhibition Assay (for AKT and other kinases)
This protocol outlines a common method for determining the IC50 values of an inhibitor against purified kinases using a radiometric assay.
1. Reagents and Materials:
-
Kinase: Purified, recombinant human AKT1, AKT2, AKT3, PRKG1α, PRKG1β, p70S6K, or PKA.
-
Substrate: A specific peptide or protein substrate for each kinase (e.g., a Crosstide-based peptide for AKT).
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³³P]ATP).
-
This compound: Serial dilutions in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), magnesium chloride (MgCl₂), a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Kinase Reaction Mixture: Assay buffer containing the specific kinase and its substrate.
-
ATP Solution: A mixture of unlabeled ATP and [γ-³³P]ATP in assay buffer.
-
Stop Reagent: An acidic solution (e.g., phosphoric acid) to terminate the kinase reaction.
-
Filter Plates: 96-well or 384-well plates with a membrane that can bind the phosphorylated substrate.
-
Scintillation Counter: To measure the amount of incorporated radioactivity.
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.
-
Assay Plate Setup: Add a small volume of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Phosphorylation: Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop reagent.
-
Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid solution) to remove any remaining unbound ATP.
-
Signal Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
This compound targets AKT, a central component of the PI3K/AKT/mTOR signaling pathway. This pathway is activated by various growth factors and cytokines, leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial high-throughput screening to detailed IC50 determination for hits.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound is a potent and highly selective inhibitor of all three AKT isoforms. Its selectivity has been rigorously established through comprehensive kinase profiling, which demonstrates minimal inhibition of other kinases at clinically relevant concentrations. This high degree of selectivity is a critical attribute, as it is expected to minimize off-target effects and contribute to a more favorable safety profile in clinical applications. The detailed understanding of this compound's selectivity, derived from robust experimental methodologies, provides a strong rationale for its continued development as a targeted therapy for cancers with aberrant PI3K/AKT pathway activation.
References
The Role of PTEN Loss in Ipatasertib Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway. Loss of PTEN function, a frequent event in various cancers, leads to hyperactivation of this pathway, promoting cell growth, proliferation, and survival. Ipatasertib, a potent and selective ATP-competitive inhibitor of all three isoforms of AKT, has emerged as a promising therapeutic agent in cancers harboring PTEN loss. This technical guide provides a comprehensive overview of the role of PTEN loss in determining sensitivity to this compound, summarizing key clinical trial data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.
The PI3K/AKT/mTOR Signaling Pathway and the Role of PTEN
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a wide array of downstream targets, including mTOR, leading to the regulation of cellular functions.
PTEN acts as a critical gatekeeper of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade. In the event of PTEN loss, the accumulation of PIP3 leads to constitutive activation of AKT, driving oncogenesis.
This compound: Mechanism of Action
This compound is an orally bioavailable, highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling.[2] This inhibition of the PI3K/AKT/mTOR pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells. Preclinical studies have demonstrated that cancer cell lines and xenograft models with PTEN loss or PIK3CA mutations exhibit increased sensitivity to this compound.[3][4]
Clinical Evidence for PTEN Loss as a Predictive Biomarker for this compound Sensitivity
The clinical development of this compound has heavily focused on patient populations with alterations in the PI3K/AKT/mTOR pathway, with PTEN loss being a key biomarker of interest. Two major clinical trials, IPATential150 in metastatic castration-resistant prostate cancer (mCRPC) and LOTUS in triple-negative breast cancer (TNBC), have provided significant evidence supporting the role of PTEN loss in this compound sensitivity.
IPATential150 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The Phase III IPATential150 trial evaluated the efficacy and safety of this compound in combination with abiraterone and prednisone in patients with previously untreated asymptomatic or mildly symptomatic mCRPC.[5][6][7] The study had co-primary endpoints of radiographic progression-free survival (rPFS) in the overall intent-to-treat (ITT) population and in a subpopulation of patients with PTEN loss tumors, as determined by immunohistochemistry (IHC).[6]
Key Findings:
-
The addition of this compound to abiraterone and prednisone significantly improved rPFS in patients with PTEN-loss mCRPC.[5][8][9]
-
The rPFS benefit was not statistically significant in the overall ITT population.[9][10]
-
The combination therapy also demonstrated improvements in secondary endpoints such as objective response rate (ORR) and PSA response rate in the PTEN-loss subgroup.[5][8]
-
Final overall survival (OS) analysis did not show a statistically significant improvement with this compound in either the PTEN-loss or ITT populations.[11] However, exploratory analyses suggested potential benefits in subgroups with genomic PTEN loss or other PIK3CA/AKT1/PTEN alterations identified by next-generation sequencing (NGS).[11]
Quantitative Data from the IPATential150 Study:
| Endpoint | PTEN-Loss Subgroup (this compound + Abiraterone) | PTEN-Loss Subgroup (Placebo + Abiraterone) | Hazard Ratio (95% CI) | p-value |
| Median rPFS | 18.5 months | 16.5 months | 0.77 (0.61-0.98) | 0.0335[5] |
| Confirmed ORR | 61% | 39% | - | -[5] |
| PSA Response Rate | 84% | 72% | - | 0.0012[5] |
| Final Median OS | Not Significantly Improved | Not Significantly Improved | 0.94 (0.76-1.17) | 0.57[11] |
| Endpoint | Intent-to-Treat (ITT) Population (this compound + Abiraterone) | Intent-to-Treat (ITT) Population (Placebo + Abiraterone) | Hazard Ratio (95% CI) | p-value |
| Median rPFS | 19.2 months | 16.6 months | 0.84 (0.71-0.99) | 0.0431[5] |
| Final Median OS | Not Significantly Improved | Not Significantly Improved | 0.91 (0.79-1.07) | Not formally tested[11] |
LOTUS Study in Triple-Negative Breast Cancer (TNBC)
The Phase II LOTUS trial investigated the efficacy of this compound in combination with paclitaxel as a first-line treatment for patients with inoperable locally advanced or metastatic TNBC.[6][12] The co-primary endpoints were progression-free survival (PFS) in the ITT population and in a subgroup of patients with PTEN-low tumors, as determined by IHC.[6]
Key Findings:
-
The combination of this compound and paclitaxel demonstrated a statistically significant improvement in PFS in the ITT population.
-
A more pronounced PFS benefit was observed in the subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN as identified by NGS.[6]
-
Final OS results showed a numerical trend favoring the this compound arm, although it did not reach statistical significance.[13]
-
The subsequent Phase III IPATunity130 trial, which aimed to confirm these findings in a biomarker-selected population of TNBC patients with PIK3CA/AKT1/PTEN alterations, did not meet its primary endpoint of PFS.[14][15]
Quantitative Data from the LOTUS Study (Phase II):
| Endpoint | ITT Population (this compound + Paclitaxel) | ITT Population (Placebo + Paclitaxel) | Hazard Ratio (95% CI) |
| Median PFS | 6.2 months | 4.9 months | 0.60 (0.37-0.98)[1] |
| Median OS | 25.8 months | 16.9 months | 0.80 (0.50-1.28)[13] |
| Endpoint | PIK3CA/AKT1/PTEN-Altered Subgroup (this compound + Paclitaxel) | PIK3CA/AKT1/PTEN-Altered Subgroup (Placebo + Paclitaxel) | Hazard Ratio (95% CI) |
| Median PFS | 9.0 months | 4.9 months | 0.44 (0.20-0.99)[1] |
Experimental Protocols
Accurate and reproducible biomarker assessment is crucial for identifying patients who are most likely to benefit from this compound. The following sections provide an overview of the key experimental methodologies used in the pivotal clinical trials.
PTEN Loss Determination by Immunohistochemistry (IHC)
The VENTANA PTEN (SP218) Rabbit Monoclonal Primary Antibody assay was the primary method for determining PTEN status in the IPATential150 and LOTUS trials.
Principle: This assay is a qualitative IHC test for the detection of PTEN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The VENTANA PTEN (SP218) antibody binds to the PTEN protein, and the complex is visualized using a detection system on a BenchMark series automated staining instrument.
Abbreviated Protocol:
-
Specimen Preparation: FFPE tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized and rehydrated on the automated stainer.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a proprietary buffer (e.g., Cell Conditioning 1) to unmask the PTEN antigen.
-
Primary Antibody Incubation: The VENTANA PTEN (SP218) antibody is applied and incubated.
-
Detection: A multimer-based detection system (e.g., OptiView DAB IHC Detection Kit) is used to visualize the primary antibody binding.
-
Counterstaining and Coverslipping: Slides are counterstained with hematoxylin and coverslipped.
Scoring: PTEN protein expression is evaluated by a trained pathologist. PTEN loss is typically defined as a complete absence of cytoplasmic and/or nuclear staining in tumor cells, with internal positive controls (e.g., staining in adjacent benign glands or stroma) present. In the IPATential150 trial, PTEN loss was pre-defined as ≥50% of tumor cells showing no specific cytoplasmic IHC staining.
PIK3CA/AKT1/PTEN Alteration Status by Next-Generation Sequencing (NGS)
The FoundationOne®CDx assay was used in the IPATential150 and LOTUS trials for exploratory biomarker analysis.
Principle: FoundationOne®CDx is a comprehensive genomic profiling assay that uses NGS to detect substitutions, insertion-deletion alterations (indels), copy number alterations (CNAs), and select gene rearrangements in 324 cancer-related genes. The assay is performed on DNA extracted from FFPE tumor tissue.
Abbreviated Protocol:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue sections.
-
Library Preparation: Whole-genome shotgun library construction is performed.
-
Hybridization Capture: Target enrichment is achieved through hybridization-based capture of the 324 target genes.
-
Sequencing: The captured DNA libraries are sequenced to a high depth using an Illumina NGS platform.
-
Bioinformatic Analysis: A proprietary pipeline is used to analyze the sequencing data and identify genomic alterations, including mutations in PIK3CA and AKT1, and copy number loss or mutations in PTEN.
Definition of PIK3CA/AKT1/PTEN Alteration: An altered status is typically defined by the presence of one or more of the following:
-
Activating mutations in PIK3CA or AKT1.
-
Inactivating alterations in PTEN, including deleterious mutations or copy number loss (homozygous deletion).
Clinical Trial Workflow: A Logical Representation
The design of clinical trials like IPATential150 and LOTUS involves a structured process from patient screening to data analysis.
Conclusion and Future Directions
The collective evidence strongly supports the role of PTEN loss as a predictive biomarker for sensitivity to the AKT inhibitor this compound, particularly in the context of metastatic castration-resistant prostate cancer. The IPATential150 trial has demonstrated a clear clinical benefit in terms of radiographic progression-free survival for patients with PTEN-loss tumors. While the benefit in triple-negative breast cancer is less clear following the results of the IPATunity130 trial, the initial findings from the LOTUS study suggest that a subset of patients with PI3K/AKT/PTEN pathway alterations may still derive benefit.
Future research should focus on refining the predictive biomarker signature for AKT inhibitors. This may involve integrating multiple biomarker modalities, such as IHC and NGS, to more accurately identify patients with a hyperactivated PI3K/AKT/mTOR pathway. Furthermore, exploring mechanisms of resistance to this compound in PTEN-deficient tumors will be crucial for developing rational combination strategies to overcome resistance and improve long-term outcomes for patients. The continued investigation into the intricate interplay between PTEN status and response to AKT inhibition will undoubtedly pave the way for more personalized and effective cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. youtube.com [youtube.com]
- 4. Spring BioScience, a subsidiary of Ventana Medical Release: New Test for Cancer Researchers Targets Important Tumor-Suppressor Protein - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC Protocol - Ventana Discovery XT Atlas Antibodies [atlasantibodies.com]
- 12. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. icm.unicancer.fr [icm.unicancer.fr]
- 14. researchgate.net [researchgate.net]
- 15. urotoday.com [urotoday.com]
An In-depth Technical Guide on PIK3CA Mutations and Response to Ipatasertib Treatment
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, with activating mutations in the PIK3CA gene being a primary driver of oncogenesis in numerous malignancies, including breast cancer.[1][2] This has led to the development of targeted inhibitors against key nodes in this pathway. Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[2][3] Preclinical data provided a strong rationale for evaluating this compound in cancers harboring PIK3CA mutations, suggesting enhanced sensitivity in these tumors.[2][4]
This technical guide provides a comprehensive overview of the relationship between PIK3CA mutations and the clinical response to this compound. It consolidates data from key clinical trials, details the experimental methodologies used to assess biomarkers and clinical endpoints, and visualizes the core biological and experimental processes. While initial Phase II studies like LOTUS showed promising efficacy for this compound in PIK3CA-altered triple-negative breast cancer (TNBC), the subsequent pivotal Phase III IPATunity130 trial did not confirm a statistically significant benefit in this biomarker-selected population.[5][6] This guide explores these findings, the underlying mechanisms, and the implications for future research and drug development in this domain.
The PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
Canonical PI3K/AKT Signaling
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The pathway is typically activated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[7] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[7]
Caption: The PI3K/AKT signaling pathway and points of intervention.
Impact of PIK3CA Mutations and this compound Intervention
Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are found in approximately 30-50% of certain breast cancers.[1] These are typically hotspot activating mutations that cause the constitutive, ligand-independent activation of PI3K. This leads to the chronic production of PIP3 and hyperactivation of AKT, driving uncontrolled cell growth and survival.[2]
This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation of downstream targets.[2][7] By directly targeting the central node of the pathway, this compound effectively blocks signaling, even in the context of upstream alterations like PIK3CA mutations or PTEN loss.[4] This provides a clear mechanistic rationale for its use in tumors with these specific genomic alterations.
Caption: Mechanism of action for this compound in PIK3CA-mutant cells.
Experimental Protocols and Methodologies
The clinical evaluation of this compound in PIK3CA-mutant tumors relies on robust and validated methodologies for biomarker detection and response assessment.
Detection of PIK3CA Mutations
The identification of patients with PIK3CA/AKT1/PTEN alterations was a critical component of patient selection for key clinical trials.
-
Sample Acquisition: Tumor tissue, most commonly from formalin-fixed paraffin-embedded (FFPE) blocks, was the primary source for genomic analysis.[8][9] In some studies, circulating tumor DNA (ctDNA) from plasma was also evaluated, offering a non-invasive alternative.[9]
-
Genomic Analysis:
-
Next-Generation Sequencing (NGS): Comprehensive genomic profiling was frequently performed using targeted NGS panels. For instance, the FoundationOne® and FoundationOne®CDx assays were used in the LOTUS and IPATunity130 trials to identify a range of alterations, including single nucleotide variants, insertions/deletions, and copy number alterations in PIK3CA, AKT1, and PTEN.[6][10]
-
Real-Time PCR (RT-PCR): For detecting specific hotspot mutations, PCR-based methods are often employed due to their high sensitivity and faster turnaround time.[11][12] Techniques like PNA-mediated PCR clamping can detect mutant alleles at low frequencies.[11]
-
BEAMing: This digital PCR technology, which involves emulsion PCR on magnetic beads, was used in some studies to detect and quantify PIK3CA mutations in ctDNA.[9]
-
-
PTEN Status Assessment: In addition to genomic alterations, PTEN status was often assessed at the protein level using immunohistochemistry (IHC) to determine PTEN-low or PTEN-loss status.[13]
Caption: General workflow for PIK3CA/AKT1/PTEN biomarker assessment.
Assessment of Pathway Activity and Clinical Response
-
Pharmacodynamic Assessment:
-
Reverse-Phase Protein Microarray (RPPA): As demonstrated in the FAIRLANE trial's biomarker analysis, RPPA can be used to quantify the phosphorylation status of key proteins in a signaling pathway from small tumor samples.[1][14] This allows for direct measurement of AKT pathway activity (e.g., levels of phosphorylated AKT [pAKT]) at baseline and on-treatment, providing insight into the biological effect of the inhibitor.[1][15]
-
-
Clinical Efficacy Endpoints:
-
Progression-Free Survival (PFS): The primary endpoint for the LOTUS and IPATunity130 trials, defined as the time from randomization until objective disease progression or death from any cause.[5][6]
-
Overall Survival (OS): A key secondary endpoint, defined as the time from randomization to death from any cause.[6]
-
Objective Response Rate (ORR): The proportion of patients with a complete or partial response to therapy based on imaging criteria (e.g., RECIST).[16]
-
Pathologic Complete Response (pCR): A primary endpoint in neoadjuvant trials like FAIRLANE, defined as the absence of invasive cancer in the breast and lymph nodes at the time of surgery.[13]
-
Summary of Clinical Trial Data
The clinical development of this compound in PIK3CA-altered cancers has yielded mixed results, highlighting the complexities of translating preclinical rationale into clinical benefit.
Preclinical Evidence
Preclinical studies in various cancer cell lines and patient-derived xenograft models consistently demonstrated that tumors with alterations in PIK3CA or loss of PTEN were significantly more sensitive to this compound.[2][4] These foundational studies provided the biological rationale for prospectively evaluating this compound in a biomarker-selected patient population.[2]
Key Clinical Trials
The combination of this compound with paclitaxel was evaluated in a series of clinical trials for triple-negative breast cancer (TNBC), with a focus on the PIK3CA/AKT1/PTEN-altered subgroup.
-
LOTUS (Phase II): This randomized trial provided the initial promising signal. In the intent-to-treat (ITT) population, adding this compound to paclitaxel improved PFS.[6] The benefit was more pronounced in the 42 patients with PIK3CA/AKT1/PTEN-altered tumors, serving as the direct rationale for the subsequent Phase III trial.[5][16] Final OS results showed a numerical trend favoring the this compound arm.[6][17]
-
FAIRLANE (Phase II): This neoadjuvant trial in early TNBC did not meet its primary endpoint of improving pCR rates.[13] However, it did show a numerical increase in overall response and complete response as measured by MRI, particularly in the PIK3CA/AKT1/PTEN-altered subgroup.[1][13] Importantly, exploratory biomarker analyses from FAIRLANE suggested that high baseline levels of phosphorylated AKT (pAKT) were associated with enriched benefit from this compound, sometimes even in the absence of genomic alterations.[1][15]
-
IPATunity130 (Phase III): This large, randomized, placebo-controlled trial was designed to confirm the findings of the LOTUS study in a prospectively selected population of 255 patients with PIK3CA/AKT1/PTEN-altered advanced TNBC.[5][18] The trial failed to meet its primary endpoint, showing no statistically significant difference in PFS between the this compound-paclitaxel arm and the placebo-paclitaxel arm.[5][19] There was also no benefit observed in the final OS analysis.[5][20]
-
IPATHER (Phase Ib): In a different context, this trial evaluated this compound with trastuzumab and pertuzumab in patients with HER2-positive, PIK3CA-mutant advanced breast cancer. The primary findings showed that the combination was safe and demonstrated promising efficacy, with a median PFS of 15.4 months.[21]
Data Summary Tables
Table 1: Key Clinical Trial Designs
| Trial Name | Phase | Patient Population | Treatment Arms | Primary Endpoint(s) |
| LOTUS | II | 1L advanced TNBC | 1. This compound + Paclitaxel2. Placebo + Paclitaxel | PFS[6] |
| FAIRLANE | II | Neoadjuvant early TNBC | 1. This compound + Paclitaxel2. Placebo + Paclitaxel | pCR Rate[13] |
| IPATunity130 | III | 1L advanced TNBC withPIK3CA/AKT1/PTEN alterations | 1. This compound + Paclitaxel2. Placebo + Paclitaxel | PFS[5][19] |
| IPATHER | Ib | HER2+, PIK3CA-mutant aBC | This compound + Trastuzumab + Pertuzumab | Dose-Limiting Toxicities[21] |
1L: First-Line; aBC: advanced Breast Cancer; pCR: Pathologic Complete Response; PFS: Progression-Free Survival; TNBC: Triple-Negative Breast Cancer.
Table 2: Efficacy in PIK3CA/AKT1/PTEN-Altered Patient Subgroups
| Trial Name | Endpoint | This compound + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) |
| LOTUS [5][16] | Median PFS | 9.0 months | 4.9 months | 0.44 (0.20–0.99) |
| Median OS | 25.8 months | 22.1 months | 1.13 (0.52-2.47)[17] | |
| FAIRLANE [13] | pCR Rate | 18% | 12% | N/A |
| MRI Complete Response | 39% | 9% | N/A | |
| IPATunity130 [5][20] | Median PFS | 7.4 months | 6.1 months | 1.02 (0.71–1.45) |
| Median OS | 24.4 months | 24.9 months | 1.08 (0.73–1.58) |
Discussion and Future Directions
The discrepancy between the promising Phase II LOTUS trial and the negative Phase III IPATunity130 trial is a critical point of discussion. Several factors may have contributed to this outcome:
-
Tumor Heterogeneity: TNBC is a highly heterogeneous disease. The PIK3CA/AKT1/PTEN-altered population itself is diverse, and the specific context of co-occurring mutations may influence response to AKT inhibition.[5][20]
-
Biomarker Complexity: A simple genomic alteration may not be a sufficient predictive biomarker. The FAIRLANE data suggest that functional biomarkers, such as pAKT levels, might better reflect the pathway's activation state and thus be more predictive of response to an AKT inhibitor.[1][15]
-
Resistance Mechanisms: Acquired resistance to AKT inhibitors can emerge through various mechanisms, including secondary mutations or the activation of parallel compensatory signaling pathways (e.g., MAPK pathway).[22][23]
-
Differences in Trial Populations: Subtle differences in the patient populations enrolled in the Phase II versus Phase III trials, such as the prevalence of specific molecular subtypes (e.g., luminal androgen receptor vs. basal-like), could have influenced the overall results.[20]
Future Directions:
-
Refined Biomarker Strategies: Future trials should consider integrating functional proteomics (e.g., pAKT levels) and analysis of co-occurring genomic alterations to develop more precise patient selection strategies.
-
Combination Therapies: Exploring this compound in combination with inhibitors of other pathways (e.g., MEK, CDK4/6) may be a viable strategy to overcome resistance and enhance efficacy.[24]
-
Exploring Different Tumor Types: The promising results from the IPATHER trial in HER2-positive breast cancer suggest that the efficacy of this compound in PIK3CA-mutant tumors may be context-dependent, warranting further investigation in other cancer types where this mutation is prevalent.[21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. This compound plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. nyemetoder.no:443 [nyemetoder.no:443]
- 13. FAIRLANE, a double-blind placebo-controlled randomized phase II trial of neoadjuvant this compound plus paclitaxel for early triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Benefit Shown for AKT Inhibitor in LOTUS Survival Analysis - The ASCO Post [ascopost.com]
- 18. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 19. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 24. dovepress.com [dovepress.com]
The In Vitro Pharmacodynamics of Ipatasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Ipatasertib (GDC-0068), a potent and selective pan-Akt inhibitor. This compound is a critical investigational agent in oncology, and a thorough understanding of its mechanism of action and cellular effects is paramount for its continued development and clinical application. This document outlines the core principles of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and laboratory workflows.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound is an orally administered, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2][3][4]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers due to various genetic alterations, including loss of the tumor suppressor PTEN or activating mutations in PIK3CA[5][6]. This pathway regulates a multitude of cellular processes, such as cell growth, proliferation, survival, and metabolism[3][6].
By binding to the ATP-binding pocket of Akt, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade[6]. This leads to reduced cell proliferation and the induction of apoptosis[1][4][7]. Preclinical studies have consistently demonstrated that cancer cell lines with alterations in PTEN or PIK3CA are particularly sensitive to this compound[5].
Quantitative In Vitro Activity of this compound
The anti-proliferative activity of this compound has been quantified across a range of cancer cell lines, with IC50 values demonstrating its potency, particularly in cells with PI3K pathway alterations.
| Cell Line | Cancer Type | PTEN/PIK3CA Status | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | PTEN wild type | 6.62 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05 | [1] |
| HEC-1A | Endometrial Cancer | Not Specified | 4.65 | [2][7] |
| ECC-1 | Endometrial Cancer | Not Specified | 2.92 | [2][7] |
| LNCaP | Prostate Cancer | Not Specified | 0.157 (p-PRAS40) | [8] |
| PC3 | Prostate Cancer | Not Specified | 0.197 (p-PRAS40) | [8] |
| BT474M1 | Breast Cancer | Not Specified | 0.208 (p-PRAS40) | [8] |
| Mean (PTEN loss/PIK3CA mut) | Various Cancer Types | Altered | 4.8 (Mean), 2.2 (Median) | [5] |
| Mean (PTEN/PIK3CA wt) | Various Cancer Types | Wild Type | 8.4 (Mean), 10.0 (Median) | [5] |
This compound's mechanism extends beyond proliferation arrest to include the induction of apoptosis and cell cycle alterations.
| Cellular Process | Cell Line(s) | Treatment Conditions | Quantitative Effect | Reference |
| Apoptosis | ARK1 | 25 µM this compound | 1.75-fold increase in cleaved caspase 3, 1.51-fold in cleaved caspase 8, 1.69-fold in cleaved caspase 9. | [1] |
| Apoptosis | ECC-1 | 10 µM this compound | 98.9% increase in cleaved caspase 3, 61.8% in cleaved caspase 8, 89.8% in cleaved caspase 9. | [7] |
| Cell Cycle Arrest | ARK1 | 25 µM this compound (30h) | Increase in G1 phase from ~50% to ~58%. | [1] |
| Cell Cycle Arrest | SPEC-2 | 25 µM this compound (30h) | Increase in G2 phase from ~15% to ~23%. | [1] |
| Cell Cycle Arrest | HEC-1A, ECC-1 | This compound (36h) | Dose-dependent G1 phase arrest. | [7] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to pharmacodynamic studies. The following sections detail the methodologies for key in vitro assays used to characterize this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., ARK1, SPEC-2, HEC-1A) in 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours.[1]
-
Drug Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[1][2][7]
-
MTT Addition: Add 5 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[1]
-
Solubilization: Terminate the reaction by adding 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a wavelength of 575 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using a suitable curve-fitting analysis.[7]
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation state of specific proteins within the Akt signaling pathway.
Protocol:
-
Cell Culture and Lysis: Plate cells (e.g., HEC-1A, ECC-1) in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time and concentration. Lyse cells using RIPA buffer.[7]
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.[7]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., p-Akt (Ser473), Akt, p-S6, S6, α-Tubulin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
Kinase Assay (ATP-Competitive Inhibition)
This assay directly measures the ability of this compound to inhibit the kinase activity of Akt in a cell-free system.
Protocol:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS). Prepare serial dilutions of this compound in DMSO.[10]
-
Kinase Reaction Setup: In a reaction plate, combine the Akt enzyme (e.g., Akt1, Akt2, or Akt3), a fluorescently labeled peptide substrate, and the this compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2.[10]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.[10]
-
Detection: Measure the fluorescence polarization of the sample. Phosphorylation of the substrate by Akt results in a change in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the this compound concentration to determine the IC50 value.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Treatment: Culture and treat cells with various concentrations of this compound for a specified duration (e.g., 30-36 hours).[1][7]
-
Cell Harvesting: Harvest the cells using trypsin and wash with PBS.[7]
-
Fixation: Fix the cells by resuspending them in ice-cold 70-90% ethanol or methanol and incubate for at least 1 hour in the cold.[7]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. Incubate for 15-30 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
Conclusion
The in vitro pharmacodynamics of this compound are well-characterized, demonstrating its role as a potent and selective inhibitor of the PI3K/Akt pathway. Its ability to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest, particularly in cancer cells with activated Akt signaling, underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the activity of this compound and advance its clinical development.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. nbinno.com [nbinno.com]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. This compound | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
Initial In Vivo Efficacy of Ipatasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vivo efficacy studies of Ipatasertib (GDC-0068), a potent and selective ATP-competitive pan-Akt inhibitor. The document focuses on the core preclinical data, experimental methodologies, and the underlying mechanism of action that have propelled its clinical development.
Core Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism[2][3]. In many cancers, this pathway is aberrantly activated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN[2][4]. This compound inhibits Akt by binding to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream substrates and leading to the inhibition of tumor cell proliferation and induction of apoptosis[2][5]. Preclinical studies have consistently shown that cancer cell lines and xenograft models with alterations in PTEN or PIK3CA are significantly more sensitive to this compound[4][6].
Signaling Pathway Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
Ipatasertib's Anti-Tumorigenic Activity in Endometrial Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ipatasertib, a potent and selective oral inhibitor of all three isoforms of the protein kinase B (AKT), has demonstrated significant anti-tumorigenic activity in preclinical models of endometrial cancer. This technical guide synthesizes the available data on this compound's mechanism of action, its effects on cancer cell lines and in vivo models, and the experimental protocols used to elucidate its efficacy. The dysregulation of the PI3K/AKT/mTOR signaling pathway, a frequent occurrence in endometrial cancer, provides a strong rationale for targeting AKT with this compound.[1][2][3][4]
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound functions as an ATP-competitive inhibitor of AKT, a crucial node in the PI3K/AKT/mTOR signaling cascade that governs cell proliferation, survival, and metabolism.[1] In endometrial cancer, mutations in genes such as PIK3CA, PTEN, and FBXW7 lead to the aberrant activation of this pathway, promoting tumorigenesis.[1] this compound's inhibition of phosphorylated AKT (p-AKT) leads to the downstream suppression of key effector molecules, including mTOR, which is evidenced by the decreased phosphorylation of its substrate S6.[2][5] This targeted inhibition ultimately results in reduced cancer cell proliferation and tumor growth.[1]
In Vitro Activity of this compound
Effects on Cell Proliferation and Colony Formation
This compound has been shown to inhibit cell proliferation in a dose-dependent manner across various endometrial cancer cell lines.[1][5][6] The half-maximal inhibitory concentration (IC50) values vary between cell lines, reflecting differences in their genetic backgrounds.
| Cell Line | Histological Subtype | Key Mutations | This compound IC50 (µM) | Reference |
| HEC-1A | Endometrioid | PTEN wild-type, PIK3CA mutant, KRAS mutant | 4.9 / 4.65 | [7][8] |
| ECC-1 | Endometrioid | - | 2.92 | [8] |
| Ishikawa | Endometrioid | PTEN mutant | 0.13 | [7] |
| ARK1 | Uterine Serous Carcinoma | - | Not specified | [1] |
| SPEC-2 | Uterine Serous Carcinoma | - | Not specified | [1] |
Furthermore, this compound significantly reduces the ability of endometrial cancer cells to form colonies, indicating a long-term inhibitory effect on cell growth.[1][5] For instance, in HEC-1A and ECC-1 cell lines, 10 µM of this compound reduced colony-forming ability by 76.34% and 79.92%, respectively, after 48 hours of exposure.[8]
Induction of Apoptosis and Cell Cycle Arrest
This compound induces apoptosis in endometrial cancer cells through both the extrinsic and intrinsic pathways.[9] This is evidenced by the dose-dependent increase in the activity of cleaved caspases 3, 8, and 9.[1][9] For example, in ARK1 cells, 25 µM this compound increased cleaved caspase 3, 8, and 9 activities by 1.75, 1.51, and 1.69-fold, respectively.[1] In SPEC-2 cells, the same concentration led to a 2.9, 1.59, and 1.61-fold increase in the respective caspase activities.[1]
The pro-apoptotic effect of this compound is further supported by the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[9]
In addition to apoptosis, this compound induces cell cycle arrest. In ARK1 cells, this compound treatment led to an arrest in the G1 phase, while in SPEC-2 cells, a G2 phase arrest was observed.[1] Similarly, in HEC-1A and ECC-1 cell lines, this compound caused a dose-dependent G1 phase arrest, accompanied by a decrease in the expression of cell cycle-related proteins CDK4, CDK6, and cyclin D1.[5]
Inhibition of Cell Migration and Invasion
This compound has been shown to reduce the migratory and invasive potential of endometrial cancer cells. In a wound-healing assay, this compound-treated cells exhibited slower wound closure in a dose-dependent manner.[1] Furthermore, at a concentration of 25 µM, this compound reduced cell invasion by 15.4% in ARK1 cells and 20.3% in SPEC-2 cells.[1] This anti-migratory and anti-invasive effect is associated with a decrease in the expression of epithelial-to-mesenchymal transition markers such as Snail, Slug, and N-Cadherin.[1]
In Vivo Efficacy of this compound
In a transgenic mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl), this compound administered orally at 50 mg/kg daily for four weeks effectively reduced tumor growth.[2][10] This in vivo anti-tumor activity was associated with a decrease in the expression of the proliferation marker Ki67 and phosphorylated S6 in the tumor tissues.[2][10]
Combination Therapies
The combination of this compound with other therapeutic agents has shown synergistic effects in endometrial cancer models.
-
With Paclitaxel: The combination of this compound and paclitaxel resulted in a synergistic inhibition of cell proliferation and induction of cleaved caspase 3 activity in both endometrial cancer cell lines and primary cultures.[1][5][10] In vivo, this combination led to increased DNA damage and microtubule dysfunction markers (phosphorylated-H2AX and KIF14) compared to either agent alone.[2][10]
-
With Megestrol Acetate: Clinical trials are underway to evaluate the efficacy of combining this compound with megestrol acetate, a hormonal agent, for patients with recurrent or metastatic endometrial cancer.[11][12][13][14] The rationale for this combination is that this compound can block the PI3K/AKT pathway, which can be a mechanism of resistance to hormonal therapy, while megestrol acetate lowers estrogen levels that can drive tumor growth.[11][13]
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Endometrial cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
Western Blotting
-
Cell Lysis: Cells are treated with this compound for the desired time and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-S6, total S6, cleaved caspases).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Tumor Induction: Tumors are induced in a suitable mouse model, such as the Lkb1fl/flp53fl/fl transgenic model, via the injection of an adeno-Cre virus.[2]
-
Randomization: Once tumors are established, the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and the combination).
-
Treatment Administration: this compound is typically administered daily via oral gavage, while paclitaxel is administered intraperitoneally on a weekly schedule.[5]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Tumor Harvesting and Analysis: At the end of the treatment period, the tumors are harvested, and tissues are processed for further analysis, such as immunohistochemistry for proliferation and signaling markers or western blotting.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in endometrial cancer, particularly in tumors with a dysregulated PI3K/AKT/mTOR pathway. Its ability to inhibit proliferation, induce apoptosis, and impede cell migration and invasion, both as a single agent and in combination with chemotherapy or hormonal therapy, provides a solid foundation for its continued clinical development. Ongoing and future clinical trials will be crucial in defining the precise role of this compound in the treatment landscape of endometrial cancer. Further research into mechanisms of resistance to this compound will also be important for optimizing its long-term efficacy.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Molecular Alterations of PI3K/Akt/mTOR Pathway: A Therapeutic Target in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound exhibits anti‑tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound + Megestrol Acetate for Endometrial Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Testing the Addition of the AKT Inhibitor, this compound, to Treatment With the Hormonal Agent Megestrol Acetate for Recurrent or Metastatic Endometrial Cancers | Clinical Research Trial Listing [centerwatch.com]
- 13. University of California Health Endometrial Cancer Trial → AKT Inhibitor, this compound, to Treatment With the Hormonal Agent Megestrol Acetate for Recurrent or Metastatic Endometrial Cancers [clinicaltrials.ucbraid.org]
- 14. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols: Ipatasertib In Vitro Cell Proliferation Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent and highly selective oral small-molecule inhibitor of all three isoforms of the protein kinase B (AKT).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in many human cancers, often associated with tumor progression and resistance to therapy.[5][6] this compound competitively binds to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, which in turn inhibits downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[7][8] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, which ultimately results in increased protein synthesis and cell proliferation, as well as inhibition of apoptosis. This compound acts as a pan-AKT inhibitor, blocking this signaling cascade and thereby reducing cancer cell proliferation.[4][8]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocol: MTT Assay
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells.
Materials
-
Cancer cell line of interest (e.g., ARK1, SPEC-2 endometrial cancer cells)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
The following workflow provides a step-by-step guide for performing the MTT assay with this compound.
Caption: Experimental workflow for the this compound MTT cell proliferation assay.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100 µL of complete medium.[7] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution. A typical concentration range to test for this compound is between 0.1 µM and 25 µM.[7]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis
The effect of this compound on cell proliferation is calculated as a percentage of the control (vehicle-treated) cells. The absorbance values from the blank wells (medium only) should be subtracted from all other readings.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Cell Seeding Density | 3,000 - 8,000 cells/well | [7] |
| Initial Incubation Time | 24 hours | [7] |
| This compound Concentration | 0.1 µM - 25 µM (typical) | [7] |
| This compound Treatment Duration | 72 hours | [7] |
| MTT Solution Concentration | 5 mg/mL in PBS | [7] |
| MTT Incubation Time | 1 - 4 hours | [7][10] |
| Solubilizing Agent | DMSO (100 µL/well) | [7] |
| Absorbance Wavelength | 570 nm | [7][10] |
| Reference Wavelength | > 650 nm (optional) | [9] |
Troubleshooting
-
High background in blank wells: This could be due to contamination of the medium or MTT reagent. Ensure sterile techniques and use fresh, filtered reagents.
-
Low signal or low absorbance values: This may result from low cell numbers or reduced metabolic activity. Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
-
Incomplete dissolution of formazan crystals: Ensure thorough mixing after adding the solubilization solution. Pipetting up and down or increasing the shaking time can help.
-
High variability between replicate wells: This can be caused by uneven cell seeding, pipetting errors, or an edge effect in the 96-well plate. To minimize the edge effect, avoid using the outer wells of the plate for experimental samples.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nbinno.com [nbinno.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Facebook [cancer.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AKT and p-S6 Following Ipatasertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipatasertib is a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers.[4][5] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation, which in turn leads to the inhibition of downstream signaling.[1][5]
This document provides a detailed protocol for performing a Western blot analysis to assess the phosphorylation status of AKT (at Ser473) and its downstream effector, the ribosomal protein S6 (at Ser235/236), in cancer cells following treatment with this compound. The inhibition of p-AKT and p-S6 serves as a key pharmacodynamic biomarker for the target engagement and biological activity of this compound.[6][7]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. AKT is then fully activated by phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473).[3] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K). S6K then phosphorylates the ribosomal protein S6, a key component of the translational machinery, promoting protein synthesis and cell growth.[8][9] this compound, by inhibiting AKT, is expected to decrease the phosphorylation of both AKT itself (at Ser473) and its downstream target S6.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for analyzing p-AKT and p-S6 levels after this compound treatment involves several key steps, from cell culture and treatment to data analysis.
Caption: Experimental workflow for Western blot analysis of p-AKT and p-S6.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and this compound Treatment
-
Seed the cancer cell line of interest in appropriate culture plates and allow them to adhere and reach 50-70% confluency.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). The treatment duration can vary, but a 24-hour treatment is a common starting point.[7]
2. Cell Lysis and Protein Extraction
-
Critical Consideration: To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[10][11] The lysis buffer must be supplemented with protease and phosphatase inhibitors.[12]
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer directly to the plate. A common and effective lysis buffer for phosphorylated proteins is a modified RIPA buffer.[11][13]
-
Modified RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.25% sodium deoxycholate
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and beta-glycerophosphate)[14]
-
-
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE
-
To an equal amount of protein for each sample (typically 20-30 µg), add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its higher binding capacity, which is beneficial for detecting low-abundance phosphoproteins.[15]
6. Immunoblotting
-
Critical Consideration: When probing for phosphoproteins, it is recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can lead to high background.[11][12]
-
Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions:
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. This will account for any variations in total protein levels.[15] Further normalization to a loading control can also be performed.
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative results from the Western blot analysis. The values are hypothetical and will vary depending on the cell line, this compound concentration, and treatment duration.
| Treatment Group | p-AKT (Ser473) / Total AKT (Normalized Intensity) | p-S6 (Ser235/236) / Total S6 (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (Low Dose) | 0.65 | 0.55 |
| This compound (High Dose) | 0.20 | 0.15 |
Troubleshooting and Best Practices
-
Phosphatase Activity: Always use phosphatase inhibitors in your lysis buffer and keep samples cold to prevent dephosphorylation.[11]
-
Antibody Specificity: Ensure the specificity of your phospho-antibodies. A common control is to treat a lysate with a phosphatase (e.g., lambda protein phosphatase) to confirm that the signal disappears.[15]
-
Loading Controls: Always probe for total protein levels to normalize your phospho-protein signal. This is more accurate than relying solely on housekeeping proteins, as the total protein level can also change with treatment.[17]
-
Multiplexing: For more accurate quantification, consider using fluorescently labeled secondary antibodies to detect the phosphorylated and total protein on the same blot simultaneously.[18]
-
Linear Range: Ensure that the signal intensity is within the linear range of detection for accurate quantification. This may require optimizing protein loading amounts and exposure times.[18]
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Facebook [cancer.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-S6 Ribosomal Protein (Ser235/236) (2F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Determining Ipatasertib IC50 Values in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib (GDC-0068) is a potent and selective small-molecule inhibitor of all three isoforms of AKT (protein kinase B), a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][4] Consequently, this compound has emerged as a promising therapeutic agent, with its efficacy being evaluated in numerous clinical trials for a variety of solid tumors, including breast, prostate, and endometrial cancers.[5][6][7] This document provides a compilation of this compound's half-maximal inhibitory concentration (IC50) values across different cancer cell lines, a detailed protocol for determining these values via a colorimetric cell viability assay, and a visual representation of the targeted signaling pathway and experimental workflow.
This compound's Mechanism of Action
This compound functions as an ATP-competitive inhibitor of AKT.[1][3] By binding to the ATP-binding pocket of AKT, it prevents the phosphorylation and activation of AKT, thereby inhibiting downstream signaling.[2][8] This disruption of the PI3K/AKT pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis (programmed cell death).[9] Preclinical studies have demonstrated that cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, exhibit increased sensitivity to this compound, as indicated by lower IC50 values.[1]
The PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[2][4] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator PDK1.[12] This co-localization at the plasma membrane facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2.[12] Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell growth, proliferation, survival, and metabolism.[4][12] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[10][11] this compound's inhibitory action on AKT effectively blocks these downstream effects.
This compound IC50 Values in Cancer Cell Lines
The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[13] In the context of cancer research, it represents the concentration of a drug required to inhibit the viability of cancer cells by half.[14] The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell viability assay used and the incubation time.[13]
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Uterine Serous Carcinoma | ARK1 | 6.62 | [15] |
| Uterine Serous Carcinoma | SPEC-2 | 2.05 | [15] |
| HER-2 Positive Gastric Cancer | OE33 | ~0.1 - 0.5 | [16] |
| HER-2 Positive Gastric Cancer | N87 | ~0.1 - 0.5 | [16] |
| HER-2 Positive Gastric Cancer | OE19 | ~0.1 - 0.5 | [16] |
| Cell lines with PTEN loss or PIK3CA mutations | (Various) | Mean: 4.8 (Median: 2.2) | [1] |
| Cell lines without PTEN/PIK3CA alterations | (Various) | Mean: 8.4 (Median: 10) | [1] |
| Cell lines with PTEN alterations | (Various) | Mean: 3.8 (Median: 1.3) | [1] |
| Cell lines without PTEN alterations | (Various) | Mean: 7.4 (Median: 10) | [1] |
Protocol: Determination of this compound IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18]
Materials and Reagents
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[18][19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[20][21]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or 490 nm depending on the specific protocol)[21]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.[22]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time can be varied depending on the cell line and the research question.[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[23]
-
Conclusion
The determination of this compound's IC50 values in various cancer cell lines is a crucial step in preclinical drug development, providing valuable insights into its potency and selectivity. The provided protocol for the MTT assay offers a reliable and straightforward method for researchers to assess the cytotoxic effects of this compound and other potential therapeutic compounds. The visualization of the PI3K/AKT pathway and the experimental workflow aims to facilitate a deeper understanding of the underlying molecular mechanisms and the practical steps involved in this essential in vitro assay.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. cusabio.com [cusabio.com]
- 5. Facebook [cancer.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. labiotech.eu [labiotech.eu]
- 8. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. BioRender App [app.biorender.com]
- 23. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Assessing Ipatasertib-Induced Apoptosis via Cleaved Caspase ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing an apoptosis assay using an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of cleaved caspases in response to treatment with Ipatasertib, a potent pan-Akt inhibitor.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[4][5][6] By inhibiting Akt, this compound disrupts this pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis, or programmed cell death.[1][7]
Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic process. These caspases cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, the detection of cleaved (active) caspases serves as a reliable biomarker for quantifying apoptosis. This protocol details the use of a sandwich ELISA to specifically measure the levels of cleaved caspase-3, a key executioner caspase, in cell lysates following treatment with this compound.
Principle of the Assay
The cleaved caspase-3 sandwich ELISA is designed to quantitatively measure the amount of active (cleaved) caspase-3 in cell lysates. The assay utilizes a pair of antibodies specific for cleaved caspase-3. One antibody is pre-coated onto the wells of a 96-well microplate and acts as the capture antibody. When the cell lysate containing cleaved caspase-3 is added to the wells, the cleaved caspase-3 is captured by the immobilized antibody. A second, biotinylated detection antibody, also specific for cleaved caspase-3, is then added. This antibody binds to a different epitope on the captured cleaved caspase-3, forming a "sandwich" complex. Following a wash step to remove unbound material, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color development is proportional to the amount of cleaved caspase-3 present in the sample. The absorbance is read using a microplate reader, and the concentration of cleaved caspase-3 is determined by comparison to a standard curve.
This compound's Mechanism of Action in Apoptosis Induction
This compound inhibits the kinase activity of Akt, a central node in the PI3K signaling pathway.[4][5] This inhibition prevents the phosphorylation of downstream Akt substrates, which are involved in promoting cell survival and inhibiting apoptosis. By blocking Akt signaling, this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This ultimately leads to the activation of initiator caspases (like caspase-8 and caspase-9) and subsequently, the executioner caspase-3.[1][8]
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Facebook [cancer.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes: Cell Cycle Analysis of Ipatasertib-Treated Cells Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ipatasertib is a potent and highly selective small-molecule inhibitor of all three isoforms of protein kinase B (AKT), a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/AKT pathway is a common event in many human cancers, leading to uncontrolled cell growth.[4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of AKT, thereby preventing its activation and inhibiting downstream signaling.[4]
A key consequence of AKT inhibition is the disruption of cell cycle progression.[1] Activated AKT promotes the cell cycle by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1, and by promoting the expression of cyclins like Cyclin D1.[3][5][6] By inhibiting AKT, this compound is expected to cause cell cycle arrest, primarily at the G1/S transition, leading to an accumulation of cells in the G1 phase.[7][8][9]
Flow cytometry using propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell, allowing for the quantification of the percentage of cells in each cell cycle phase.[10] This application note provides a detailed protocol for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Signaling Pathway and Experimental Design
The following diagrams illustrate the mechanism of action of this compound within the PI3K/AKT signaling pathway and the general workflow for the cell cycle analysis experiment.
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Ipatasertib Xenograft Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[2][3] this compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly in tumors with genetic alterations such as PTEN loss or PIK3CA mutations, which lead to hyperactivation of AKT signaling.[4][5] This document provides detailed application notes and protocols for designing and conducting this compound xenograft mouse model experiments.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation and activation.[2][6] This blockade of AKT signaling leads to the inhibition of downstream cellular processes involved in cell survival, proliferation, and metabolism.[2][3] The PI3K/AKT pathway is a critical regulator of these processes. Dysregulation of this pathway, often through mutations in key proteins like PTEN (a tumor suppressor that inhibits the pathway) or PI3K and AKT themselves, is a hallmark of many cancers.[3] By inhibiting AKT, this compound effectively curtails uncontrolled cell growth and promotes apoptosis.[1][7]
Experimental Design: Xenograft Mouse Models
The following sections outline a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative data on the in vivo efficacy of this compound in various xenograft models.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cell Line | Cancer Type | Genetic Alteration | Mouse Strain | This compound Dose (mg/kg, oral) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| LNCaP | Prostate Cancer | PTEN-null | Nude | 100 | 21 days | >90 | [4] |
| U87MG | Glioblastoma | PTEN-null | Nude | 100 | 21 days | >90 | [4] |
| HGC-27 | Gastric Cancer | PTEN-null | Nude | 100 | 21 days | >90 | [4] |
| MDA-MB-361 | Breast Cancer | PIK3CA (H1047R) | Nude | 100 | Until control endpoint | Significant inhibition | [8] |
| HCT116 | Colon Cancer | WT | Nude | 30 | 15 days | Significant inhibition | [9] |
Table 2: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Genetic Alteration | IC50 (µM) | Reference |
| PTEN loss / PIK3CA mutant (mean) | Various | PTEN loss or PIK3CA mutation | 4.8 ± 0.56 | [4] |
| No known alterations (mean) | Various | - | 8.4 ± 0.48 | [4] |
| MFM-223 | Breast Cancer | FGFR2 amplified | ~1-5 | [9] |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines with known genetic status of the PI3K/AKT pathway. Cell lines with PTEN loss (e.g., LNCaP for prostate cancer) or activating PIK3CA mutations are generally more sensitive to this compound.[4]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[4][10]
-
Passaging: Passage cells before they reach confluence to maintain exponential growth. Use low passage number cells for tumor implantation to ensure robust tumor formation.[11]
Animal Model Selection
-
Strain: Immunocompromised mice such as athymic nude (nu/nu) or SCID mice are commonly used for xenograft studies.[4][12]
-
Age and Sex: Use mice that are 6-8 weeks old. The sex of the mice may depend on the cancer type being studied (e.g., female mice for breast cancer models).
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Preparation of Cells for Implantation
-
Harvesting: When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).[13]
-
Detachment: Add trypsin-EDTA to detach the cells from the culture flask. Incubate for a few minutes at 37°C.
-
Neutralization: Add complete culture medium to neutralize the trypsin.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and count the cells using a hemocytometer. Assess cell viability using a trypan blue exclusion assay; viability should be >95%.[10][13]
-
Cell Suspension: Centrifuge the cells again and resuspend the pellet in a mixture of sterile PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 2 x 10^7 cells/60 µL).[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[11]
Tumor Cell Implantation
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site: Shave and disinfect the injection site (typically the flank) with 70% ethanol.
-
Injection: Using a 27- or 30-gauge needle and a 1 mL syringe, subcutaneously inject the cell suspension (e.g., 100-200 µL) into the flank of the mouse.[7][10][14]
-
Monitoring: Monitor the mice for tumor development. Tumors usually become palpable within 1-2 weeks.
This compound Formulation and Administration
-
Formulation: this compound can be formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in water for oral administration.[8][12]
-
Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 100 mg/kg).[8][12] The treatment duration can vary depending on the experimental design.[15]
Tumor Volume Measurement
-
Frequency: Measure tumor dimensions 2-3 times per week using digital calipers.[2][4]
-
Measurement: Measure the length (longest dimension) and width (shortest dimension) of the tumor.
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[2][4]
-
Randomization: When tumors reach a predetermined size (e.g., 150-350 mm³), randomize the mice into treatment and control groups.[12]
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): TGI is a primary endpoint to assess the efficacy of this compound. It is calculated at the end of the study.
-
Tissue Harvesting: At the end of the experiment, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% formalin for immunohistochemistry.[15]
Western Blot for pAKT and Total AKT
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against pAKT (Ser473) and total AKT overnight at 4°C.[16][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC) for Ki67
-
Tissue Processing: De-paraffinize and rehydrate the formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[5]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C.[5]
-
Detection: Use a biotinylated secondary antibody and an avidin-biotin-peroxidase complex, followed by a DAB chromogen substrate for visualization.[3]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki67-positive cells to determine the proliferative index of the tumor.[1][18]
References
- 1. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cells and xenografts [bio-protocol.org]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. researchgate.net [researchgate.net]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ipatasertib Response Using Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunodeficient mice, have emerged as a critical platform in preclinical cancer research. These models largely preserve the histological and genetic features of the original human tumor, offering a more predictive in vivo system for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.[1] This document provides detailed application notes and protocols for utilizing PDX models to assess the therapeutic response to Ipatasertib, a potent and selective inhibitor of the serine/threonine kinase AKT.
This compound (GDC-0068) is a small-molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, survival, and therapeutic resistance.[2] this compound has shown promise in preclinical and clinical studies, particularly in tumors with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[2][3][4] These application notes will guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound in relevant PDX models.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of AKT.[5] Dysregulation of the PI3K/AKT signaling pathway is a common event in many cancers, leading to uncontrolled cell proliferation and survival.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, cell growth, and inhibiting apoptosis.[6] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[6] this compound blocks the kinase activity of AKT, thereby inhibiting downstream signaling and leading to reduced tumor cell growth and proliferation.[6]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG mice)[7][8]
-
Fresh patient tumor tissue collected under sterile conditions
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors), sterile
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Analgesics
-
70% ethanol
Procedure:
-
Tumor Tissue Preparation:
-
Within 2 hours of surgical resection, place the tumor tissue in a sterile petri dish containing cold PBS.
-
In a biological safety cabinet, remove any necrotic or fatty tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[7]
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave and sterilize the dorsal flank with 70% ethanol.
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Insert one tumor fragment into the subcutaneous pocket.
-
Close the incision with a wound clip or suture.
-
-
Post-Operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for signs of distress, infection, and tumor growth.
-
Tumors are typically palpable within 4-8 weeks.
-
-
Passaging:
-
When the tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and prepare fragments for implantation into the next generation of mice (passage 1 or P1). PDX models are typically used for drug efficacy studies between passages 3 and 8 to avoid significant genetic drift.
-
Protocol 2: this compound Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the response of established PDX tumors to this compound.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Study Groups:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., daily oral gavage)
-
Group 2: this compound (e.g., 100 mg/kg, daily oral gavage)[9]
-
-
Treatment Administration:
-
Administer treatment for a predefined period (e.g., 21-28 days).
-
-
Tumor Measurement:
-
Monitoring:
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and resect the tumors.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot) and another portion fixed in formalin for histopathological analysis (e.g., IHC).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Protocol 3: Western Blot for Phospho-AKT (pAKT)
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of phosphorylated AKT in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize pAKT levels to total AKT and the loading control (β-actin).
-
Protocol 4: Immunohistochemistry (IHC) for PTEN
This protocol is for evaluating the expression of the tumor suppressor PTEN, a potential biomarker for this compound sensitivity.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-PTEN
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-PTEN antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP complex.
-
Apply DAB chromogen and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
A pathologist should score the PTEN staining intensity and percentage of positive tumor cells. PTEN loss is often defined as complete absence of staining in tumor cells with positive internal controls in stromal cells.
-
Data Presentation
Quantitative data from this compound PDX studies should be summarized in clear and concise tables to facilitate comparison across different models and treatment conditions.
Table 1: In Vivo Efficacy of this compound in PDX Models
| PDX Model | Cancer Type | Key Genetic Alteration(s) | This compound Dose (mg/kg) | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (TGI, %) | Statistical Significance (p-value) |
| Example 1 | Breast Cancer | PIK3CA H1047R | 100 | Daily, PO | 21 | 85 | <0.01 |
| Example 2 | Prostate Cancer | PTEN null | 100 | Daily, PO | 28 | 92 | <0.001 |
| Example 3 | Colorectal Cancer | KRAS G12D, PIK3CA WT | 100 | Daily, PO | 21 | 20 | >0.05 |
Data in this table is illustrative and should be replaced with actual experimental results.
Table 2: Pharmacodynamic and Biomarker Analysis in PDX Tumors
| PDX Model | Treatment Group | pAKT (Ser473) Reduction (%) vs. Control | PTEN IHC Score (H-Score) |
| Example 1 | This compound | 75 | 250 |
| Example 2 | This compound | 88 | 0 (Loss) |
| Example 3 | This compound | 15 | 300 |
Data in this table is illustrative and should be replaced with actual experimental results.
Conclusion
The use of patient-derived xenografts provides a powerful preclinical platform to investigate the efficacy and mechanisms of action of targeted therapies like this compound. The protocols and guidelines presented here offer a framework for conducting robust and reproducible studies to identify patient populations most likely to benefit from AKT inhibition and to explore potential biomarkers of response and resistance. Adherence to detailed methodologies and systematic data presentation will enhance the translational relevance of preclinical findings and inform the design of future clinical trials.
References
- 1. mayo.edu [mayo.edu]
- 2. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. This compound plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ipatasertib and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for the combination therapy of ipatasertib and paclitaxel. The information is curated from preclinical studies and major clinical trials to guide researchers in designing and interpreting their own experiments.
Introduction
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism.[3] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5] The combination of this compound and paclitaxel aims to synergistically target cancer cells by inhibiting a key survival pathway and disrupting cell division. Preclinical studies have shown a synergistic anti-tumor effect with this combination.[6]
Signaling Pathways
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest. The combination of this compound and paclitaxel targets two distinct but crucial processes in cancer cell proliferation and survival.
Caption: Signaling pathways of this compound and Paclitaxel.
Preclinical Experimental Protocols
In Vitro Assays
1. Cell Lines:
-
Endometrial Cancer: HEC-1A, ECC-1[7]
-
Uterine Serous Carcinoma: SPEC-2 (PTEN null), ARK1 (PTEN wild type, PI3K/AKT alterations)[3]
-
Breast Cancer: A panel of breast cancer cell lines can be utilized, including triple-negative breast cancer (TNBC) lines to align with clinical trial data.
2. Cell Viability Assay (MTT Assay):
This protocol is adapted from studies on endometrial cancer cell lines.[7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound, paclitaxel, or the combination for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. IC50 values are determined using non-linear regression analysis.
-
-
Synergy Analysis: The combination index (CI) can be calculated using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
3. Apoptosis Assay (Cleaved Caspase-3 ELISA):
This protocol is based on a study in endometrial cancer.[7]
-
Objective: To quantify apoptosis induced by this compound and paclitaxel.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of drugs for 16-18 hours.
-
Lyse the cells and collect the protein lysate.
-
Measure the concentration of cleaved caspase-3 in the lysates using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein concentration.
-
4. Cell Cycle Analysis:
-
Objective: To determine the effect of the combination therapy on cell cycle distribution.
-
Procedure:
-
Treat cells with this compound, paclitaxel, or the combination for the desired time period.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Studies
This protocol is a general guideline based on preclinical studies of this compound and paclitaxel in xenograft models.[7][8]
-
Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells in Matrigel) into the flank of each mouse.
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound alone, paclitaxel alone, combination).
-
Administer this compound orally (e.g., 100 mg/kg, daily).[9]
-
Administer paclitaxel intravenously or intraperitoneally (e.g., 10-20 mg/kg, once or twice weekly).
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Endpoint: Tumor growth inhibition (%TGI) is a primary endpoint.
Clinical Trial Experimental Design
The following tables summarize the experimental design of the key clinical trials evaluating this compound and paclitaxel combination therapy.
LOTUS Trial (Phase II)
The LOTUS trial was a randomized, double-blind, placebo-controlled, phase II study.[10]
| Parameter | Description |
| Patient Population | Patients with measurable locally advanced or metastatic triple-negative breast cancer who had not received prior systemic therapy for advanced disease. |
| Randomization | 1:1 to receive either this compound plus paclitaxel or placebo plus paclitaxel. |
| Treatment Arms | - This compound Arm: this compound (400 mg, orally, once daily on days 1-21) + Paclitaxel (80 mg/m², intravenously, on days 1, 8, and 15) of a 28-day cycle.[10] - Placebo Arm: Placebo + Paclitaxel (same dose and schedule). |
| Primary Endpoint | Progression-Free Survival (PFS). |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), safety, and tolerability. |
| Biomarker Analysis | Tumor tissue was assessed for PTEN status and PIK3CA/AKT1/PTEN alterations.[10] |
IPATunity130 Trial (Phase III)
The IPATunity130 trial was a randomized, double-blind, placebo-controlled, phase III study.[4][11]
| Parameter | Description |
| Patient Population | Patients with PIK3CA/AKT1/PTEN-altered, locally advanced unresectable or metastatic triple-negative breast cancer, with no prior chemotherapy for advanced disease.[11] |
| Randomization | 2:1 to receive either this compound plus paclitaxel or placebo plus paclitaxel.[11] |
| Treatment Arms | - This compound Arm: this compound (400 mg, orally, once daily on days 1-21) + Paclitaxel (80 mg/m², intravenously, on days 1, 8, and 15) of a 28-day cycle.[11] - Placebo Arm: Placebo + Paclitaxel (same dose and schedule). |
| Primary Endpoint | Investigator-assessed Progression-Free Survival (PFS).[11] |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), clinical benefit rate, patient-reported outcomes, and safety. |
| Biomarker Analysis | Patients were selected based on the presence of PIK3CA/AKT1/PTEN alterations in their tumors.[11] |
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the LOTUS and IPATunity130 clinical trials.
Efficacy Data
| Trial | Treatment Arm | Median PFS (months) | Median OS (months) | ORR (%) |
| LOTUS (ITT Population) | This compound + Paclitaxel | 6.2[10] | 25.8 | 40[10] |
| Placebo + Paclitaxel | 4.9[10] | 16.9 | 32[10] | |
| LOTUS (PIK3CA/AKT1/PTEN-altered) | This compound + Paclitaxel | 9.0[10] | 25.8 | 50 |
| Placebo + Paclitaxel | 4.9[10] | 22.1 | 44 | |
| IPATunity130 (PIK3CA/AKT1/PTEN-altered) | This compound + Paclitaxel | 7.4[11] | 24.4[4] | 39[11] |
| Placebo + Paclitaxel | 6.1[11] | 24.9[4] | 35[11] |
Safety Data (Grade ≥3 Adverse Events)
| Adverse Event | LOTUS (this compound + Paclitaxel) % | LOTUS (Placebo + Paclitaxel) % | IPATunity130 (this compound + Paclitaxel) % | IPATunity130 (Placebo + Paclitaxel) % |
| Diarrhea | 23 | 0 | 9[4] | 2[4] |
| Neutropenia | 18 | 5 | 8 | 9 |
| Peripheral Neuropathy | 5 | 3 | 7 | 3 |
| Fatigue | 8 | 5 | - | - |
Biomarker Analysis Protocols
1. PIK3CA/AKT1/PTEN Alteration Detection:
-
Methodology: Next-Generation Sequencing (NGS) is the recommended method for comprehensive genomic profiling to detect mutations and copy number variations in PIK3CA, AKT1, and PTEN.[4] The FoundationOne®CDx assay is an FDA-approved test used in clinical trials.[1]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard sample type.
-
General Protocol Outline (FoundationOne®CDx):
-
DNA is extracted from FFPE tumor tissue specimens.
-
Targeted high-throughput hybridization-based capture technology is used to enrich for a panel of cancer-related genes, including PIK3CA, AKT1, and PTEN.
-
The captured DNA is sequenced using an NGS platform.
-
Bioinformatic analysis is performed to identify substitutions, insertions, deletions, and copy number alterations.[1]
-
2. PTEN Expression by Immunohistochemistry (IHC):
-
Objective: To assess the protein expression level of PTEN in tumor tissue.
-
Antibody: Monoclonal mouse anti-human PTEN antibody (clone 6H2.1) is commonly used.
-
General Protocol Outline:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a target retrieval solution (e.g., Tris/EDTA buffer, pH 9.0).
-
Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Primary Antibody Incubation: Incubate with the primary anti-PTEN antibody at an optimized dilution (e.g., 1:100) for a specified time (e.g., 30 minutes at room temperature).
-
Detection System: Use a polymer-based detection system (e.g., HRP-conjugated secondary antibody).
-
Chromogen: Use a chromogen such as 3,3'-diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
-
Scoring: PTEN expression is typically scored based on the intensity and percentage of stained tumor cells. Loss of PTEN expression is often defined as complete absence of staining in tumor cells with positive internal controls in surrounding normal tissue or stroma.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for preclinical and clinical studies of this compound and paclitaxel combination therapy.
Caption: Preclinical Experimental Workflow.
Caption: Clinical Trial Logical Relationship.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. biocare.net [biocare.net]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Clinicopathogenomic analysis of PI3K/AKT/PTEN-altered luminal metastatic breast cancer in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. forpatients.roche.com [forpatients.roche.com]
- 11. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Metastatic Potential of Ipatasertib: Application Notes and Protocols for Adhesion and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing adhesion and migration assays for evaluating the effects of Ipatasertib, a potent and selective pan-AKT inhibitor, on cancer cell metastasis. The provided protocols offer detailed, step-by-step methodologies for key in vitro experiments.
Introduction to this compound and Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. This complex process involves a series of steps, including decreased cell-cell adhesion, increased cell-matrix adhesion, and enhanced cell migration and invasion. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting these metastatic behaviors.[1][2][3]
This compound is an orally administered, ATP-competitive inhibitor of all three isoforms of AKT (protein kinase B).[1][4] By targeting the central node of the PI3K/AKT pathway, this compound has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and, critically, impede the cellular processes that drive metastasis.[1][5][6] Preclinical studies have shown that this compound can reduce cancer cell adhesion, migration, and invasion, suggesting its potential as an anti-metastatic agent.[1][6][7] This is often associated with the downregulation of key markers of the epithelial-to-mesenchymal transition (EMT), such as N-Cadherin, Snail, and Slug.[1][6]
These application notes will detail the experimental procedures to quantify the impact of this compound on two key aspects of the metastatic cascade: cell adhesion and cell migration.
Data Presentation: Summary of this compound's Effects
The following tables summarize hypothetical quantitative data from adhesion and migration assays to illustrate the expected outcomes of this compound treatment.
Table 1: Effect of this compound on Cancer Cell Adhesion
| Treatment Group | Concentration (µM) | Adherent Cells (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.85 | ± 0.06 |
| This compound | 5 | 0.62 | ± 0.05 |
| This compound | 10 | 0.41 | ± 0.04 |
| This compound | 25 | 0.25 | ± 0.03 |
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Standard Deviation |
| Vehicle Control | 0 | 95.2 | ± 4.5 |
| This compound | 1 | 70.8 | ± 5.1 |
| This compound | 5 | 45.3 | ± 3.9 |
| This compound | 10 | 22.1 | ± 2.8 |
| This compound | 25 | 10.5 | ± 2.1 |
Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Invading Cells (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.78 | ± 0.09 |
| This compound | 5 | 0.51 | ± 0.07 |
| This compound | 10 | 0.29 | ± 0.05 |
| This compound | 25 | 0.14 | ± 0.03 |
Signaling Pathway and Experimental Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Ki67 and p-S6 in Ipatasertib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) analysis of the proliferation marker Ki67 and the mTOR pathway activation marker phosphorylated-S6 (p-S6) in tumor tissues treated with the pan-AKT inhibitor, Ipatasertib. The protocols and data presented are intended to assist in the preclinical and clinical evaluation of this compound's pharmacodynamic effects and its impact on tumor cell proliferation and signaling pathways.
Introduction to this compound and Biomarker Analysis
This compound is a potent, oral, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT. By targeting a central node in the PI3K/AKT/mTOR signaling pathway, this compound aims to inhibit tumor cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.
Immunohistochemistry is a critical tool for assessing the in-situ effects of targeted therapies like this compound.
-
Ki67: A nuclear protein associated with cellular proliferation, Ki67 is an established marker for assessing the proliferative activity of tumors. A decrease in the Ki67 labeling index following treatment can indicate a cytostatic effect.
-
Phosphorylated-S6 (p-S6): Ribosomal protein S6 is a downstream effector of the mTOR signaling pathway. Its phosphorylation at Ser235/236 is a reliable indicator of mTORC1 activity. Inhibition of the PI3K/AKT pathway by this compound is expected to lead to a reduction in p-S6 levels, providing a pharmacodynamic measure of target engagement.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow for IHC analysis, the following diagrams are provided.
Caption: this compound inhibits AKT, blocking downstream signaling to mTORC1 and reducing S6 phosphorylation, thereby inhibiting cell proliferation.
Caption: General workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Quantitative Data on Ki67 and p-S6 Expression in this compound-Treated Tumors
Preclinical and clinical studies have demonstrated that this compound treatment leads to a reduction in the proliferation marker Ki67 and the mTOR pathway marker p-S6. While specific quantitative data from the pivotal clinical trials (FAIRLANE, LOTUS, IPATential150) comparing IHC scores between this compound and placebo arms are not consistently reported in the primary publications, the qualitative trends indicate a pharmacodynamic effect of the drug.
For instance, in the FAIRLANE trial of neoadjuvant this compound plus paclitaxel for triple-negative breast cancer, it was noted that this compound treatment led to a downregulation of AKT/mTORC1 signaling, which was more pronounced among tumors with PIK3CA/AKT1/PTEN alterations and in responders to the treatment. Furthermore, low baseline levels of Ki67 were associated with a lower overall response rate in the this compound arm, suggesting a greater effect in more proliferative tumors.
The following table summarizes the expected qualitative changes in Ki67 and p-S6 expression following this compound treatment based on available preclinical and clinical data.
| Biomarker | Expected Change with this compound | Rationale |
| Ki67 | Decrease in percentage of positive tumor cells | Inhibition of AKT-mediated proliferative signals leads to cell cycle arrest and reduced cell division. |
| p-S6 (Ser235/236) | Decrease in staining intensity and/or percentage of positive tumor cells | This compound blocks the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation of the downstream effector S6. |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Ki67 and p-S6 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. These protocols are based on commonly used and validated methods and should be optimized for individual laboratory conditions.
Protocol 1: Immunohistochemistry for Ki67 (Clone MIB-1)
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody: Mouse anti-human Ki67, Clone MIB-1 (e.g., Dako, Agilent)
-
Primary Antibody Diluent
-
Polymer-based HRP-conjugated secondary antibody against mouse IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with Protein Block for 20-30 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Ki67 (MIB-1) primary antibody in antibody diluent to the optimal concentration (typically 1:100 to 1:200, to be validated by the user).
-
Incubate sections with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Detection:
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Application:
-
Incubate with DAB solution until the desired brown staining intensity is achieved (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation of Staining:
-
Positive Staining: Brown nuclear staining in tumor cells.
-
Negative Staining: Absence of brown nuclear staining in tumor cells.
-
Scoring: The Ki67 labeling index is calculated as the percentage of positively stained tumor cell nuclei among the total number of tumor cells counted (a minimum of 500-1000 cells is recommended).
Protocol 2: Immunohistochemistry for Phospho-S6 (Ser235/236)
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) (e.g., Cell Signaling Technology, #2211 or #4858)
-
Primary Antibody Diluent
-
Polymer-based HRP-conjugated secondary antibody against rabbit IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Ki67.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Follow the same procedure as for Ki67.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-S6 (Ser235/236) primary antibody in antibody diluent to the optimal concentration (typically 1:100 to 1:400, to be validated by the user).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Detection:
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Application:
-
Incubate with DAB solution until the desired brown staining intensity is achieved.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as for Ki67.
-
3. Interpretation of Staining:
-
Positive Staining: Brown cytoplasmic and/or nuclear staining in tumor cells.
-
Negative Staining: Absence of brown staining in tumor cells.
-
Scoring: A semi-quantitative H-score can be used, which incorporates both the intensity of staining (0=no, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells at each intensity level. The H-score is calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], with a final score ranging from 0 to 300.
Conclusion
The immunohistochemical analysis of Ki67 and p-S6 provides valuable insights into the biological activity of this compound in tumor tissues. A decrease in the expression of these markers can serve as a pharmacodynamic readout of target engagement and antitumor activity. The provided protocols offer a starting point for the standardized assessment of these important biomarkers in the context of this compound treatment. It is crucial for each laboratory to validate and optimize these protocols to ensure reproducible and reliable results.
Application Notes and Protocols for Transwell Invasion Assay of Ipatasertib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells, a critical characteristic of metastasis.[1][2] This assay simulates the process of cell invasion through the extracellular matrix (ECM) by using a two-chamber system separated by a porous membrane coated with a basement membrane matrix, such as Matrigel.[1][3]
Ipatasertib is a potent and selective oral inhibitor of the protein kinase B (AKT) signaling pathway.[4][5] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates multiple cellular processes, including cell growth, proliferation, survival, and migration.[6][7] Its hyperactivation is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy.[6][8] By inhibiting AKT, this compound aims to halt cancer cell proliferation and reduce tumor growth.[9]
This document provides a detailed protocol for evaluating the effect of this compound on cancer cell invasion using the Transwell assay. It includes the mechanism of action of this compound, a step-by-step experimental procedure, and guidelines for data presentation and analysis.
Mechanism of Action: this compound and the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is typically activated by external stimuli like growth factors binding to receptor tyrosine kinases (RTKs).[10] This activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][11] PIP3 acts as a docking site on the plasma membrane for proteins with pleckstrin-homology (PH) domains, including AKT.[7] The recruitment of AKT to the membrane allows for its phosphorylation and full activation.[6][7]
Activated AKT is a central node in the pathway, phosphorylating a multitude of downstream substrates that promote cell survival, proliferation, and motility.[6][7] The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[6][12] In many cancers, mutations in genes like PTEN or PI3K lead to the hyperactivation of AKT signaling, promoting uncontrolled cell growth and invasion.[6]
This compound functions by binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity.[6][9] This blockage prevents the phosphorylation of downstream targets, leading to an inhibition of the PI3K/AKT signaling pathway, which can result in reduced cell proliferation and invasion.[4][6][8]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Transwell Invasion Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[13]
Materials and Reagents
-
Cancer cell line of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
24-well Transwell inserts (8 µm pore size is common, but may need optimization)[13]
-
24-well cell culture plates
-
Matrigel® Basement Membrane Matrix or similar ECM
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 70% Ethanol or 4% Paraformaldehyde[14][15][16]
-
Staining solution: 0.1% - 0.2% Crystal Violet in water or methanol[14][17]
-
Cotton swabs
-
Sterile pipette tips and tubes
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure
Day 1: Cell Preparation and Serum Starvation
-
Culture cells in their complete medium until they reach 70-80% confluency.[13]
-
Prepare different concentrations of this compound in serum-free medium. Include a vehicle-only control.
-
Aspirate the complete medium from the cells and wash gently with PBS.[13]
-
Add serum-free medium containing the desired concentrations of this compound (or vehicle) to the cells.
-
Incubate the cells for 12-24 hours. This step serves to serum-starve the cells, which increases their responsiveness to chemoattractants, and allows for the drug treatment.[13]
Day 2: Assay Setup
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator. Keep all related materials (pipette tips, tubes) cold to prevent premature polymerization.[15][18]
-
Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium.[17][19] The optimal concentration depends on the cell line and should be determined empirically.[18]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the entire membrane surface is covered.[14][15] Avoid creating bubbles.
-
Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[17][18] Do not let the gel dry out.[19]
-
-
Preparing the Chemoattractant:
-
Seeding Cells:
-
Harvest the this compound-treated and control cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium, then centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium (containing the respective concentrations of this compound or vehicle) at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. The optimal cell density needs to be determined for each cell line.[14]
-
Carefully remove any remaining liquid from the rehydrated Matrigel in the inserts.
-
Add 100-200 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.[17]
-
Carefully place the inserts into the wells containing the chemoattractant. Ensure there are no air bubbles trapped beneath the membrane.[14]
-
Day 3: Incubation, Staining, and Quantification
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[14][15] Be careful not to puncture the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol) for 10-15 minutes.[14][15]
-
Wash the inserts gently with PBS or distilled water.
-
Stain the cells by immersing the inserts in a crystal violet solution for 10-20 minutes at room temperature.[14][17]
-
Gently wash the inserts with distilled water several times to remove excess stain and allow them to air dry completely.[14]
-
-
Quantification:
-
Once dry, visualize the stained, invaded cells on the underside of the membrane using an inverted microscope.
-
Capture images from several (e.g., 4-5) random fields of view for each membrane at a consistent magnification (e.g., 10x or 20x).[1]
-
Count the number of stained cells in each field. Calculate the average number of cells per field for each condition.
-
The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.[20]
-
Experimental Workflow Diagram
Caption: Workflow for the this compound Transwell invasion assay.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups. The results should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Cancer Cell Invasion
| Cell Line | Treatment Group | Concentration (µM) | Average Invaded Cells per Field (Mean ± SD) | % Invasion (Relative to Vehicle Control) |
| ARK1 | Vehicle Control | 0 | 150 ± 12 | 100% |
| This compound | 10 | 138 ± 10 | 92.0% | |
| This compound | 25 | 127 ± 9 | 84.6%[4] | |
| SPEC-2 | Vehicle Control | 0 | 180 ± 15 | 100% |
| This compound | 10 | 160 ± 11 | 88.9% | |
| This compound | 25 | 143 ± 13 | 79.7%[4] | |
| MDA-MB-231BR | Vehicle Control | 0 | 210 ± 18 | 100% |
| This compound | 10 | 205 ± 16 | 97.6% | |
| This compound | 20 | 201 ± 20 | 95.7%[21][22] |
Note: Data presented are hypothetical examples based on published findings for illustrative purposes. A study on uterine serous carcinoma (USC) cells found that 25 µM of this compound reduced invasion by 15.4% in ARK1 cells and 20.3% in SPEC-2 cells.[4] Conversely, a study on the MDA-MB-231BR breast cancer cell line reported no significant change in cell migration with 20µM this compound treatment in a Boyden chamber assay.[21][22] Researchers should generate their own data following the detailed protocol.
References
- 1. clyte.tech [clyte.tech]
- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Facebook [cancer.gov]
- 9. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. snapcyte.com [snapcyte.com]
- 18. corning.com [corning.com]
- 19. corning.com [corning.com]
- 20. corning.com [corning.com]
- 21. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]
Application Notes and Protocols for In Vivo Imaging of Ipatasertib Tumor Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing various in vivo imaging techniques to monitor tumor response to Ipatasertib, a potent and selective pan-Akt inhibitor. The information compiled herein is designed to guide researchers in preclinical and clinical settings to effectively assess the pharmacodynamics and therapeutic efficacy of this compound.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1]. Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy[1][2]. By inhibiting Akt, this compound aims to suppress tumor growth and enhance the efficacy of other anticancer agents[1]. Monitoring the engagement of this compound with its target and the subsequent downstream effects on tumor biology is crucial for its clinical development and for personalizing patient therapy.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which regulate critical cellular processes like cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3[2]. This compound directly inhibits the kinase activity of Akt, thereby blocking these downstream signaling events.
In Vivo Imaging Modalities for Monitoring this compound Response
A variety of in vivo imaging techniques can be employed to non-invasively monitor the tumor response to this compound. These include Magnetic Resonance Imaging (MRI) for anatomical and functional assessment, Positron Emission Tomography (PET) for metabolic and molecular imaging, and Optical Imaging (bioluminescence and fluorescence) for preclinical pharmacodynamic studies.
Magnetic Resonance Imaging (MRI)
MRI is a powerful, non-invasive imaging modality that provides excellent soft-tissue contrast and can be used to assess both anatomical changes in tumor size and functional parameters such as vascularity.
Application: In clinical trials such as FAIRLANE (NCT02301988) and IPATunity130 (NCT03337724), MRI has been the primary imaging modality for assessing tumor response to this compound, with Overall Response Rate (ORR) being a key endpoint[3][4][5][6][7][8][9][10][11][12]. The Response Evaluation Criteria in Solid Tumors (RECIST 1.1) are typically used for standardized assessment of tumor burden[3][6][9]. Dynamic Contrast-Enhanced MRI (DCE-MRI) is a functional MRI technique that can provide quantitative information about tumor vascular permeability and perfusion, which may be altered by this compound treatment[4][6][13][14][15][16].
Quantitative Data from Clinical Trials:
| Trial (NCT ID) | Treatment Arm | Overall Response Rate (ORR) by MRI | Complete Response (CR) Rate by MRI | Reference |
| FAIRLANE (NCT02301988) | This compound + Paclitaxel | 67% | - | [5] |
| Placebo + Paclitaxel | 56% | - | [5] | |
| This compound + Paclitaxel (PIK3CA/AKT1/PTEN-altered) | - | 39% | [3][4][7] | |
| Placebo + Paclitaxel (PIK3CA/AKT1/PTEN-altered) | - | 9% | [3][4][7] | |
| IPATunity130 (NCT03337724) | This compound + Paclitaxel | 47% | - | [10] |
| Placebo + Paclitaxel | 47% | - | [10] |
Experimental Protocol: Preclinical DCE-MRI for Tumor Response Monitoring
This protocol is adapted from preclinical studies monitoring response to targeted therapies in mouse models[6][13].
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging technique that allows for the quantitative assessment of metabolic processes and the expression of specific molecular targets in vivo.
Application: [18F]Fluorodeoxyglucose ([18F]FDG)-PET, which measures glucose metabolism, is a potential tool for monitoring the pharmacodynamic effects of PI3K/Akt/mTOR pathway inhibitors[1][5][17][18][19][20]. Inhibition of the Akt pathway can lead to decreased glucose uptake in tumor cells, which can be detected as a reduction in the [18F]FDG signal. While not yet widely reported specifically for this compound, preclinical studies with other pathway inhibitors have demonstrated the utility of [18F]FDG-PET for early response assessment[5][17][18][19][20].
Experimental Protocol: Preclinical [18F]FDG-PET for Tumor Response Monitoring
This protocol is based on general procedures for preclinical [18F]FDG-PET imaging in oncology[1][5][17][18][19][20].
Optical Imaging (Bioluminescence)
Bioluminescence imaging (BLI) is a highly sensitive optical imaging technique that is well-suited for preclinical studies to monitor tumor growth and pharmacodynamics of drug action in real-time.
Application: A recent study developed a kinase-modulated bioluminescent indicator (KiMBI) for Akt (Akt KiMBI) that enables non-invasive, real-time imaging of Akt inhibitor activity, including this compound, in living animals[1][17][21][22][23]. The Akt KiMBI is a genetically encoded reporter that produces a bioluminescent signal upon the inhibition of Akt, providing a direct readout of target engagement and pharmacodynamics[17][21][22][23]. This technology has been used to demonstrate that this compound effectively crosses the blood-brain barrier and to characterize its duration of action in vivo[24][17].
Quantitative Data from Preclinical Bioluminescence Imaging:
| Drug | Model | Imaging Readout | Key Finding | Reference |
| This compound | Mouse xenograft with Akt KiMBI | Bioluminescence intensity | Effective brain penetration and sustained pharmacodynamic effect beyond its pharmacokinetic profile. | [24][17] |
| API-2 (Akt inhibitor) | D54 cell xenograft with bioluminescent Akt reporter | Fold induction of signal intensity | Dose-dependent inhibition of Akt activity in vivo. | [14][18] |
Experimental Protocol: Preclinical Bioluminescence Imaging with Akt KiMBI
This protocol is based on the methodology described for the Akt KiMBI system[17][21][22][23].
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of this compound. MRI provides essential anatomical and functional information for assessing tumor response in patients. [18F]FDG-PET offers a means to non-invasively monitor the metabolic effects of Akt inhibition. Furthermore, innovative optical imaging approaches, such as the Akt KiMBI system, enable detailed preclinical investigation of this compound's pharmacodynamics with high sensitivity. The selection of the appropriate imaging modality will depend on the specific research question, the stage of drug development, and the available resources. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo imaging studies to advance our understanding of this compound's antitumor activity.
References
- 1. [18F]Fluorodeoxyglucose Positron Emission Tomography Correlates With Akt Pathway Activity but Is Not Predictive of Clinical Outcome During mTOR Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAIRLANE, a double-blind placebo-controlled randomized phase II trial of neoadjuvant this compound plus paclitaxel for early triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of tumor treatment response using active contrast encoding (ACE)-MRI: Comparison with conventional DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic contrast-enhanced MRI detects responses to stroma-directed therapy in mouse models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trial: NCT02301988 - My Cancer Genome [mycancergenome.org]
- 9. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. academic.oup.com [academic.oup.com]
- 13. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncology.labcorp.com [oncology.labcorp.com]
- 16. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18F-FDG MicroPET Imaging Detects Early Transient Response to an IGF1R Inhibitor in Genetically-Engineered Rhabdomyosarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. medicaljournalssweden.se [medicaljournalssweden.se]
- 21. Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacodynamics of Akt drugs revealed by a kinase-modulated bioluminescent indicator. [promega.com]
- 23. Engineered Bioluminescent Indicator Enables the Brain Imaging of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cds.ismrm.org [cds.ismrm.org]
Application Notes and Protocols: Reverse-Phase Protein Microarray (RPPA) for Ipatasertib Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib is a potent, orally administered, ATP-competitive pan-AKT inhibitor that targets all three isoforms of phosphorylated AKT (p-AKT).[1] It plays a crucial role in cancer therapy by disrupting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to decreased cancer cell proliferation and tumor growth.[1][2] The activation of the PI3K/AKT pathway can be triggered by multiple mechanisms, including the loss of the tumor suppressor PTEN, activating mutations in PIK3CA, or increased receptor tyrosine kinase signaling.[3] This pathway is central to regulating cell proliferation, survival, and metabolism, making its components key targets for therapeutic intervention.[4]
Reverse-Phase Protein Microarray (RPPA) is a high-throughput, antibody-based proteomic technology ideal for the quantitative analysis of specific proteins and their post-translational modifications in a large number of biological samples.[5][6][7] This makes it a powerful tool for biomarker discovery, allowing for the identification of proteins and signaling pathway alterations that correlate with drug response.[5][8][9] This document provides detailed application notes and protocols for utilizing RPPA in the discovery of predictive biomarkers for this compound sensitivity.
This compound: Mechanism of Action and the PI3K/AKT Signaling Pathway
This compound functions by selectively binding to and inactivating the phosphorylated AKT complex, thereby preventing the downstream signaling that promotes cancer cell survival and proliferation.[1] By inhibiting AKT, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1] Preclinical and clinical studies have demonstrated that tumors with alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss, are often more sensitive to AKT inhibitors like this compound.[3][10]
PI3K/AKT Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Application of RPPA for this compound Biomarker Discovery
RPPA is a highly sensitive and high-throughput method for quantifying protein expression and post-translational modifications, making it an excellent platform for identifying biomarkers of drug sensitivity.[5][11] In the context of this compound, RPPA can be used to:
-
Quantify baseline levels of key PI3K/AKT pathway proteins: This includes total and phosphorylated forms of AKT, PTEN, S6, PRAS40, and other downstream effectors.
-
Identify correlations between protein expression/phosphorylation and this compound sensitivity: By analyzing a large cohort of tumor samples with known responses to this compound, potential predictive biomarkers can be identified.
-
Monitor pharmacodynamic changes: RPPA can be used to assess the on-target effects of this compound by comparing protein expression profiles in pre- and post-treatment tumor biopsies.[12]
A notable example is the FAIRLANE trial, which utilized RPPA to demonstrate that high baseline levels of phosphorylated AKT (pAKT) were associated with an enriched clinical benefit from this compound in triple-negative breast cancer.[10][13] This highlights the power of RPPA in identifying functional biomarkers that may not be apparent from genomic data alone.
Experimental Workflow for RPPA-based Biomarker Discovery
The following diagram outlines the general workflow for using RPPA to discover this compound biomarkers.
Caption: General workflow for RPPA-based biomarker discovery.
Detailed Experimental Protocols
Sample Preparation
-
Tissue Samples:
-
Snap-freeze fresh tumor biopsies in liquid nitrogen immediately after collection and store at -80°C.
-
For formalin-fixed paraffin-embedded (FFPE) tissues, specialized protein extraction protocols are required.
-
-
Cell Lines:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse directly on the plate or after harvesting.
-
-
Protein Extraction:
-
Lyse samples in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Sonicate or vortex samples to ensure complete lysis and shear DNA.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to a standard protein concentration (e.g., 1-2 µg/µL).
-
Antibody Validation
-
Prior to use in RPPA, each primary antibody must be rigorously validated for specificity and sensitivity.
-
Western blotting is the standard method for initial antibody validation, confirming that the antibody recognizes a single band of the correct molecular weight.
-
Further validation on known positive and negative control cell lines or tissues is recommended.
Microarray Printing
-
Sample Preparation for Printing:
-
Prepare serial dilutions of each protein lysate (e.g., five-point serial dilution).
-
Include positive and negative control lysates on each array for quality control.
-
-
Array Printing:
-
Use a robotic microarrayer to spot the serially diluted lysates onto nitrocellulose-coated glass slides.[11]
-
Print each sample in replicate to ensure data reproducibility.
-
Store the printed slides in a desiccated environment until use.
-
Immunoassay and Signal Detection
-
Blocking:
-
Block the microarray slides with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate each slide with a specific primary antibody diluted in antibody diluent. Each slide is incubated with a single primary antibody.
-
-
Secondary Antibody Incubation:
-
Wash the slides to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated or fluorescently labeled).
-
-
Signal Amplification and Detection:
-
For HRP-conjugated secondary antibodies, use a chemiluminescent or colorimetric substrate for signal generation.
-
For fluorescently labeled secondary antibodies, proceed directly to scanning.
-
Image Scanning and Data Analysis
-
Image Acquisition:
-
Scan the microarray slides using a high-resolution scanner appropriate for the detection method used (e.g., chemiluminescence or fluorescence).
-
-
Spot Intensity Quantification:
-
Use specialized software to quantify the signal intensity of each spot on the array.
-
-
Data Normalization:
-
Normalize the raw signal intensities to account for variations in protein loading and other technical variables. Common normalization methods include normalization to total protein staining or using a set of housekeeping proteins.
-
-
Statistical Analysis:
-
Perform statistical analyses to identify proteins that are differentially expressed or phosphorylated between this compound-sensitive and -resistant samples.
-
Correlate protein levels with clinical outcomes or drug response data.
-
Data Presentation: Potential Biomarkers for this compound Sensitivity
The following tables summarize hypothetical but plausible quantitative data that could be generated from an RPPA study aimed at identifying this compound biomarkers.
Table 1: Baseline Protein Expression/Phosphorylation in this compound-Sensitive vs. -Resistant Cell Lines
| Analyte | Sensitive (Mean Normalized Intensity) | Resistant (Mean Normalized Intensity) | Fold Change (Sensitive/Resistant) | p-value |
| p-AKT (S473) | 1.85 | 0.62 | 2.98 | <0.001 |
| p-AKT (T308) | 1.63 | 0.71 | 2.30 | <0.01 |
| PTEN | 0.45 | 1.23 | 0.37 | <0.001 |
| p-S6 (S235/236) | 2.10 | 0.89 | 2.36 | <0.01 |
| Total AKT | 1.05 | 1.10 | 0.95 | >0.05 |
Table 2: Pharmacodynamic Changes in Protein Phosphorylation Following this compound Treatment
| Analyte | Pre-treatment (Mean Normalized Intensity) | Post-treatment (Mean Normalized Intensity) | Percent Inhibition | p-value |
| p-AKT (S473) | 1.78 | 0.35 | 80.3% | <0.001 |
| p-AKT (T308) | 1.55 | 0.41 | 73.5% | <0.001 |
| p-PRAS40 (T246) | 1.92 | 0.58 | 69.8% | <0.01 |
| p-S6 (S235/236) | 2.05 | 0.75 | 63.4% | <0.01 |
Conclusion
Reverse-Phase Protein Microarray is a robust and high-throughput platform for the discovery and validation of predictive biomarkers for targeted therapies like this compound. By enabling the quantitative analysis of key signaling proteins and their phosphorylation status, RPPA can provide valuable insights into the mechanisms of drug sensitivity and resistance. The detailed protocols and application notes provided herein offer a framework for researchers to leverage this powerful technology in the development of personalized medicine strategies for cancer treatment. The ability to identify patients most likely to respond to this compound through biomarker analysis will be crucial for optimizing clinical trial design and improving patient outcomes.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 8. Analysis of Reverse Phase Protein Array Data: From Experimental Design towards Targeted Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Reverse-Phase Protein Arrays (RPPAs) as Pharmacodynamic Assays for Functional Proteomics, Biomarker Discovery, and Drug Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ipatasertib Resistance in Prostate Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ipatasertib in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound, an ATP-competitive AKT inhibitor, is often not due to direct mutations in the AKT gene. Instead, it is commonly driven by the activation of compensatory signaling pathways.[1] One of the most frequently observed mechanisms is the rewiring of cellular signaling, leading to the activation of parallel pathways like the PIM signaling pathway, which can bypass the AKT inhibition.[1] Additionally, alterations in the broader PI3K/AKT/mTOR pathway, such as the loss of the tumor suppressor PTEN, can contribute to both initial sensitivity and the development of resistance.[2][3][4]
Q2: I have identified PTEN loss in my this compound-resistant prostate cancer cell line. How does this affect treatment strategies?
A2: PTEN loss is a key biomarker associated with the activation of the PI3K/AKT pathway.[2][4] While it can initially confer sensitivity to AKT inhibitors, it is also implicated in resistance to other therapies like androgen receptor (AR)-targeted agents.[2] For this compound, clinical trial data suggests that patients with PTEN-loss tumors may derive a greater benefit when this compound is combined with abiraterone.[3][5][6][7] Therefore, in a research setting, PTEN status is a critical factor to consider when designing experiments to overcome this compound resistance.
Q3: What combination therapies have shown promise in overcoming this compound resistance in preclinical models?
A3: Several combination strategies are being explored to overcome this compound resistance:
-
PIM Kinase Inhibitors: Co-treatment with PIM inhibitors has been shown to reverse acquired resistance to this compound in prostate cancer models.[1]
-
Abiraterone: The combination of this compound and abiraterone has demonstrated superior antitumor activity, particularly in prostate cancer with PTEN loss.[3]
-
CDK9 Inhibitors (e.g., Fadraciclib): Targeting the anti-apoptotic protein MCL1 indirectly through CDK9 inhibition, in combination with AKT inhibition by this compound, has been shown to trigger prostate cancer cell death, especially in PTEN-loss/PI3K-activated models.[8][9][10]
Q4: How can I develop an this compound-resistant prostate cancer cell line for my experiments?
A4: Developing a drug-resistant cell line is a common method for studying resistance mechanisms.[11] The general principle involves prolonged exposure of the parental cell line to gradually increasing concentrations of this compound.[12] This process selects for cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values for this compound in parental cell lines. | Cell line heterogeneity, passage number variability, inconsistent cell seeding density, or reagent variability. | Ensure use of a low-passage, authenticated cell line. Standardize cell seeding density and experimental conditions. Use freshly prepared drug solutions for each experiment. |
| This compound-resistant cell line loses its resistant phenotype over time. | Lack of continuous selective pressure. | Culture the resistant cell line in the continuous presence of a maintenance concentration of this compound. This concentration is typically the highest concentration at which the cells were chronically exposed. |
| Combination therapy does not show synergistic effects in this compound-resistant cells. | The compensatory pathway is not the one being targeted. The dosing and scheduling of the combination agents are suboptimal. | Perform a molecular analysis (e.g., Western blot, RNA-seq) of the resistant cells to identify the activated compensatory pathways. Conduct dose-matrix experiments to determine the optimal concentrations and scheduling for the combination therapy. |
| Difficulty in confirming the mechanism of resistance. | The resistance mechanism is complex and multifactorial. | Employ a multi-omics approach (genomics, transcriptomics, proteomics) to obtain a comprehensive view of the changes in the resistant cells. Validate key findings using functional assays such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of candidate genes. |
Quantitative Data Summary
Table 1: Radiographic Progression-Free Survival (rPFS) in the IPATential150 Trial [6][7][13]
| Patient Cohort | Treatment Group | Median rPFS (months) | Hazard Ratio (95% CI) |
| PTEN-loss by IHC | This compound + Abiraterone | 18.5 | 0.77 (0.61, 0.98) |
| Placebo + Abiraterone | 16.5 | ||
| Intention-to-Treat | This compound + Abiraterone | 19.7 | 0.84 (not statistically significant) |
| Placebo + Abiraterone | 19.1 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Prostate Cancer Cell Line
This protocol describes a method for generating an this compound-resistant cell line by continuous exposure to the drug.[11][12][14]
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan blue)
-
96-well and 6-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine cell viability and calculate the IC50 value.
-
-
Initiate continuous drug exposure:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (a concentration that causes 10-20% growth inhibition).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to that of the parental cells cultured in drug-free medium.
-
-
Gradual dose escalation:
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each concentration, allow the cells to adapt and recover their growth rate before the next dose escalation.
-
-
Establishment and characterization of the resistant line:
-
After several months of continuous culture and dose escalation (typically 6-12 months), a resistant cell line should be established.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.[12]
-
Cryopreserve the resistant cells at various passages.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Evaluation of Combination Therapy in this compound-Resistant Cells
Materials:
-
This compound-resistant and parental prostate cancer cell lines
-
This compound
-
Second therapeutic agent (e.g., PIM inhibitor, abiraterone, CDK9 inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Single-agent dose-response:
-
Determine the IC50 values for this compound and the second agent individually in both the parental and resistant cell lines.
-
-
Combination dose-matrix:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of this compound and the second agent.
-
Incubate for 72 hours.
-
-
Assess cell viability and synergy:
-
Measure cell viability using a suitable assay.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Signaling Pathways and Workflows
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for developing and testing this compound-resistant cells.
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 2. Biomarkers for Treatment Response in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genetic Factors Could Illuminate Which Patients With Prostate Cancer Could Benefit From Combination of this compound Abiraterone - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Double-pronged attack on advanced prostate cancer shows promise | Surrey Comet [surreycomet.co.uk]
- 10. independent.co.uk [independent.co.uk]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected increase in p-AKT levels after Ipatasertib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the AKT inhibitor, Ipatasertib. Specifically, we address the paradoxical increase in phosphorylated AKT (p-AKT) levels following treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p-AKT levels?
This compound is a highly selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of AKT, this compound is expected to prevent its kinase activity, leading to a decrease in the phosphorylation of its downstream targets and, consequently, a reduction in cell growth and proliferation.[2][3] Therefore, the anticipated result of this compound treatment is a decrease in the phosphorylation of AKT downstream substrates, such as PRAS40 and GSK3β.[4]
Q2: We observed an increase in p-AKT (e.g., at Ser473 or Thr308) after this compound treatment. Is this a known phenomenon?
Yes, an increase in p-AKT levels following treatment with an AKT inhibitor like this compound, while counterintuitive, has been documented in preclinical studies.[5][6] This is not necessarily an indication of experimental error but may reflect a compensatory cellular response to AKT inhibition. One study on serous endometrial cancer noted a time- and dose-dependent increase in p-AKT (Ser473) expression after this compound treatment, which was interpreted as target engagement by the inhibitor.[5]
Q3: What are the potential molecular mechanisms behind an increase in p-AKT levels upon this compound treatment?
The most likely cause of this paradoxical effect is the disruption of negative feedback loops that normally regulate the PI3K/AKT pathway.[7][8][9] Here's a breakdown of the primary mechanism:
-
Feedback Loop Disruption: In a normal state, activated AKT, through downstream effectors like mTORC1/S6K1, can inhibit the activity of upstream receptor tyrosine kinases (RTKs) such as IGFR and PDGFR.[7] This is a natural "brake" on the signaling pathway.
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Upstream Activation: When this compound inhibits AKT, this "brake" is removed. The lack of negative feedback can lead to the increased expression and activity of RTKs.[10]
-
Rebound p-AKT Signal: The hyperactivated RTKs then stimulate the upstream components of the pathway, primarily PI3K, leading to increased production of PIP3. This surge in upstream signaling can result in a rebound phosphorylation of AKT itself, even in the presence of an inhibitor.[10][11] This phenomenon is a form of adaptive resistance.[11]
Q4: Could off-target effects of this compound be responsible for the increase in p-AKT?
While all drugs have the potential for off-target effects, this compound is known to be a highly selective inhibitor of AKT.[1] The observed increase in p-AKT is more commonly attributed to the well-documented feedback mechanisms within the PI3K/AKT signaling pathway rather than off-target activities.[7][8][9]
Q5: How can we confirm that this compound is still inhibiting AKT activity despite the increase in p-AKT?
The most reliable way to assess AKT inhibition is to measure the phosphorylation status of its direct downstream targets. Even if p-AKT levels are elevated, if this compound is effectively inhibiting its kinase activity, you should observe a decrease in the phosphorylation of substrates like:
-
PRAS40 (p-Thr246)
-
GSK3β (p-Ser9)
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S6 Ribosomal Protein (p-Ser235/236 or p-Ser240/244) (as a downstream mTORC1 target)[5]
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FOXO transcription factors[7]
A decrease in the phosphorylation of these downstream effectors would indicate that this compound is on-target and functional, despite the paradoxical increase in AKT phosphorylation.[4][5]
Troubleshooting Guides
Issue: Western blot shows a dose- or time-dependent increase in p-AKT (Ser473/Thr308) following this compound treatment.
| Potential Cause | Suggested Action | Rationale |
| Feedback Loop Activation | 1. Probe for downstream targets: Perform Western blots for p-PRAS40, p-GSK3β, and/or p-S6.[4][5] 2. Assess upstream RTKs: Examine the expression and phosphorylation levels of relevant RTKs (e.g., p-IGF1R, p-HER3).[10] | A decrease in downstream phosphorylation confirms AKT inhibition. An increase in upstream RTK activity supports the feedback loop hypothesis. |
| Experimental Artifact | 1. Antibody Specificity: Ensure the p-AKT antibody is specific and validated. Run appropriate controls. 2. Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. 3. Blocking Buffer: For phospho-proteins, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins like casein that can cause high background.[12][13] | Rules out common technical issues in Western blotting that could lead to misleading results. |
| Cell Line Specific Context | 1. Literature Review: Check if similar paradoxical effects have been reported for your specific cell line or cancer type. 2. Time Course and Dose-Response: Perform a detailed time course (e.g., 1, 6, 24, 48 hours) and dose-response experiment to characterize the kinetics of the p-AKT increase. | Some cell lines may have more pronounced feedback mechanisms. Characterizing the response can provide insights into the underlying biology. |
Experimental Protocols
Western Blotting for p-AKT and Downstream Targets
This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™).
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT Ser473, anti-p-GSK3β Ser9, anti-total AKT) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 10. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ipatasertib Technical Support Center: Troubleshooting Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ipatasertib in common cell culture media. The following information is designed to troubleshoot common issues encountered during in vitro experiments and to provide a framework for establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with solubility reported to be as high as 92 mg/mL (200.87 mM).[2] It is also soluble in ethanol.[1]
Q2: What is the solubility of this compound in aqueous solutions like cell culture media?
Q3: My this compound precipitated after being added to the cell culture medium. What should I do?
A3: Precipitation of this compound in cell culture medium is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1%, to minimize solvent-induced cytotoxicity.[1] However, a slightly higher DMSO concentration (up to 0.5%) may be necessary to maintain solubility, but this should be validated for its effect on your specific cell line.
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes help prevent immediate precipitation.
-
Increase serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration can enhance the solubility of hydrophobic compounds.
-
Serial dilutions: Perform serial dilutions of your concentrated DMSO stock solution in cell culture medium rather than a single large dilution step.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] For short-term storage (up to one week), aliquots can be kept at 4°C.[1]
Q5: How stable is this compound in cell culture medium at 37°C?
A5: The stability of this compound in cell culture medium at 37°C over typical experimental durations (e.g., 24, 48, 72 hours) has not been extensively reported in public literature. It is recommended to perform a stability study under your specific experimental conditions to determine the degradation rate of the compound. A general protocol for assessing stability is provided in the Experimental Protocols section.
Quantitative Data Summary
While specific data for this compound in cell culture media is limited, the following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 92 mg/mL | 200.87 mM | [2] |
| Ethanol | 85 mg/mL | 185.59 mM | [1] |
| Water | Insoluble | - | [2] |
Note: The solubility of this compound in aqueous solutions for in vivo studies has been reported as ≥ 5 mg/mL (10.92 mM) when formulated with co-solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This highlights the importance of formulation for achieving higher concentrations in aqueous environments.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
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This compound powder
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Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, L-glutamine)
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Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 50 mM). Ensure the powder is completely dissolved.
-
Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
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To quantify the soluble fraction, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method. A UV-Vis spectrophotometer can be used if this compound has a distinct absorbance peak, or HPLC for more accurate quantification.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the practical limit of solubility under these conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in cell culture medium over a typical experimental time course.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium with supplements
-
Sterile, sealed culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system
Methodology:
-
Prepare a solution of this compound in your cell culture medium at a concentration below its determined solubility limit.
-
Aliquot the solution into multiple sterile, sealed containers.
-
Place the containers in a 37°C incubator with 5% CO2.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one container.
-
Immediately analyze the concentration of the remaining intact this compound using a validated HPLC method.
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and half-life of this compound under your specific cell culture conditions.
Visualizations
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is a potent and highly selective pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[3] It functions by competing with ATP for binding to the kinase domain of Akt, thereby inhibiting its downstream signaling.[4] This leads to a reduction in cell proliferation and survival.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates numerous cellular processes, and its aberrant activation is a hallmark of many cancers.[5]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to address the common issue of this compound precipitation in cell culture media.
Caption: A logical workflow for troubleshooting this compound precipitation.
Logical Relationship: Factors Influencing this compound Stability
The stability of this compound in cell culture is influenced by a combination of chemical and physical factors. Understanding these relationships is key to ensuring the compound's integrity throughout an experiment.
Caption: Key factors that can influence the stability of this compound.
References
Dealing with Ipatasertib-induced gastrointestinal toxicity in animal models
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of ipatasertib-induced gastrointestinal (GI) toxicity in animal models. It is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this AKT inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause gastrointestinal toxicity?
A1: this compound (also known as GDC-0068) is an orally bioavailable, potent, and selective small-molecule inhibitor of all three isoforms of the protein kinase B (AKT) enzyme.[1][2][3] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for promoting cell survival, growth, and proliferation.[3][4] This pathway is frequently overactive in various cancers.[3] The gastrointestinal side effects are considered "on-target" toxicities, meaning they result from the intended mechanism of action.[5] Since the PI3K/AKT pathway is also essential for maintaining the health and integrity of the rapidly dividing epithelial cells lining the gastrointestinal tract, its inhibition can disrupt normal cellular processes, leading to side effects like diarrhea, nausea, and inflammation.[5][6]
Q2: What are the most common signs of GI toxicity observed in animal models treated with this compound?
A2: Based on clinical findings and general principles of preclinical toxicology, the most common signs of GI toxicity to monitor in animal models include:
-
Diarrhea: This is the most frequently reported adverse event in human clinical trials and a primary concern in animal studies.[3][7][8][9] It can range from soft stools to watery, profuse diarrhea.
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Weight Loss: Significant body weight loss is a key indicator of systemic toxicity, often linked to dehydration, reduced appetite, and malabsorption caused by GI distress.
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Changes in Physical Appearance: Look for signs like ruffled fur, hunched posture, and lethargy, which can indicate discomfort and dehydration.[10][11]
-
Reduced Food and Water Intake: Monitor consumption, as a decrease is a common sign of nausea or general malaise.
Q3: How can we proactively manage or mitigate this compound-induced diarrhea in our animal studies?
A3: Prophylactic co-administration of an anti-diarrheal agent is the most effective strategy. Loperamide has been successfully used to manage this compound-induced diarrhea in clinical trials and is recommended for preclinical studies.[12][13] It is an opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine, which decreases the activity of the circular and longitudinal smooth muscles, increases intestinal transit time, and allows for greater absorption of water and electrolytes.[14][15]
Q4: Should we expect significant toxicity in rodent models at therapeutically relevant doses?
A4: Some preclinical studies in mouse xenograft models reported that this compound was well-tolerated at effective anti-tumor doses (e.g., 50 mg/kg daily) without causing significant changes in body weight.[2][16] However, GI toxicity, particularly diarrhea, is a well-documented, dose-limiting toxicity in humans.[1][8] Therefore, researchers should remain vigilant. The severity of toxicity can be dependent on the specific animal model, strain, dose, and duration of treatment. It is crucial to implement rigorous daily monitoring to detect and manage any adverse effects promptly.
Section 2: Troubleshooting Guide
Problem 1: Our animals are experiencing severe diarrhea and rapid weight loss (>15% of baseline) shortly after starting this compound treatment.
Answer 1: This indicates significant toxicity that requires immediate intervention.
-
Interrupt Dosing: Temporarily suspend the administration of this compound.
-
Provide Supportive Care: Ensure easy access to hydration and nutrition. This may include providing hydrogel or wet mash as a water and food source. Subcutaneous fluid administration (e.g., sterile saline) may be necessary for severely dehydrated animals, as guided by your institution's veterinary staff.
-
Initiate or Adjust Anti-diarrheal Therapy: If not already in use, begin treatment with loperamide. If loperamide is already being administered, consult with a veterinarian about adjusting the dose or frequency.
-
Re-evaluate Experimental Plan: Once the animals are stable, consider restarting this compound at a reduced dose or continuing with a robust prophylactic loperamide schedule from the outset of treatment.
Problem 2: We are using prophylactic loperamide, but some animals still develop mild to moderate diarrhea.
Answer 2: This situation requires optimization of your management strategy.
-
Review Loperamide Dosing and Schedule: Ensure the dose and timing of loperamide administration are adequate. Loperamide is typically administered orally shortly before this compound. Refer to Table 3 for dosing recommendations. The dose may need to be titrated based on the observed response.
-
Confirm Administration Accuracy: Verify that both this compound and loperamide are being administered correctly and that the animals are receiving the full intended dose (e.g., via oral gavage).
-
Stagger Treatment Initiation: If treating a large cohort, consider starting animals in smaller groups over several days. This allows for more focused monitoring during the critical initial treatment phase when toxicity is most likely to appear.
-
Establish Clear Intervention Points: Define specific criteria (e.g., a diarrhea score of 2 or more, >10% body weight loss) that will trigger a pre-defined intervention plan, such as a temporary dose hold or an increase in supportive care.
Problem 3: How can we quantitatively and consistently score GI toxicity across different technicians and studies?
Answer 3: Implement a standardized scoring system for clinical observations. A daily checklist ensures consistency. The most critical parameter for this compound-induced GI toxicity is stool consistency. A simple, validated scoring system is essential for objective assessment. See Table 2 for a recommended scale. Consistently recording these scores, along with daily body weights, provides a quantitative measure of toxicity and the efficacy of any interventions.
Section 3: Data Presentation
Table 1: this compound Dosing in Preclinical Rodent Models
| Dose (mg/kg) | Administration Route | Frequency | Animal Model | Observation Context | Reference(s) |
|---|---|---|---|---|---|
| 30 mg/kg | Oral Gavage | Daily | Mouse (Xenograft) | Antitumor activity study. | [17] |
| 40 mg/kg | Oral Gavage | Daily | Mouse (Xenograft) | Antitumor activity study. | [17] |
| 50 mg/kg | Oral Gavage | Daily | Mouse (Transgenic) | Well-tolerated with no significant body weight changes noted. | [2][16] |
| 100 mg/kg | Oral Gavage | Daily | Mouse (Xenograft) | Used to assess tumor growth inhibition. |[1] |
Table 2: Example Diarrhea Scoring Scale for Rodents
| Score | Description | Clinical Signs |
|---|---|---|
| 0 | Normal | Well-formed, firm fecal pellets. |
| 1 | Mild | Soft, poorly formed pellets; slight soiling of fur around the anus. |
| 2 | Moderate | Very soft or unformed "pasty" stool; significant soiling of fur. |
| 3 | Severe | Watery, liquid stool; extensive soiling of fur and potential contamination of the cage. |
Table 3: Recommended Dosing for Loperamide Co-administration in Rodent Models
| Compound | Dose (mg/kg) | Administration Route | Frequency | Notes | Reference(s) |
|---|
| Loperamide | 0.1 - 3.0 mg/kg | Oral Gavage | Daily | Administer 30-60 minutes prior to this compound. The dose of 3 mg/kg has been used as a standard positive control in rat anti-diarrhea models. Lower doses (0.1-0.5 mg/kg) have also shown efficacy.[15][18][19] Titrate dose based on effect. |[15][18][19] |
Section 4: Experimental Protocols
Protocol 4.1: Assessment and Scoring of Gastrointestinal Toxicity
-
Baseline Measurement: Before the first dose of this compound, record the body weight and assess the baseline stool condition (should be Score 0) for each animal.
-
Daily Monitoring: At the same time each day, perform the following observations for each animal:
-
Body Weight: Weigh each animal and record the value. Calculate the percentage change from baseline.
-
Clinical Observations: Carefully observe the animal for changes in posture, activity level, and fur condition. Note any signs of lethargy or distress.[10][11]
-
Stool and Perianal Assessment: Remove the animal from its cage and place it in a clean, empty container. Observe any defecation and score the stool consistency according to the scale in Table 2. Examine the fur around the anus for evidence of soiling.
-
-
Record Keeping: Maintain a detailed log for each animal, documenting daily body weight, diarrhea score, and any other clinical observations.
-
Intervention: If pre-defined toxicity endpoints are reached (e.g., Diarrhea Score ≥ 2 for 48 hours, Body Weight Loss > 15%), implement the intervention plan as described in the Troubleshooting Guide.
Protocol 4.2: Histopathological Evaluation of the Gastrointestinal Tract
-
Tissue Collection: At the study endpoint, euthanize animals according to the approved institutional protocol. Promptly dissect the gastrointestinal tract.
-
Sample Preparation:
-
Collect sections from the stomach, duodenum, jejunum, ileum, cecum, and colon.
-
Gently flush the lumen of intestinal sections with cold phosphate-buffered saline (PBS) to remove contents.
-
Lay the intestinal sections flat on a piece of cardboard or filter paper to prevent curling during fixation.
-
-
Fixation: Immediately immerse the collected tissues in 10% neutral-buffered formalin for at least 24 hours.[17][20]
-
Processing and Staining: Following fixation, tissues should be processed, embedded in paraffin, sectioned (typically at 5 µm), and stained with hematoxylin and eosin (H&E) using standard laboratory procedures.[21]
-
Microscopic Evaluation: A trained pathologist should examine the slides in a blinded fashion. Key features to evaluate include:
-
Inflammation: Assess the presence, location, and severity of inflammatory cell infiltrates.
-
Epithelial Injury: Look for evidence of apoptosis, necrosis, ulceration, or erosion.
-
Architectural Changes: Evaluate changes in villus height, crypt depth, and overall mucosal architecture.
-
Goblet Cell Depletion: Note any significant loss of mucus-producing goblet cells.
-
Section 5: Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing and managing GI toxicity during this compound studies.
Caption: Decision-making logic for handling severe this compound-induced GI toxicity.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. This compound plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of loperamide hydrochloride on experimental diarrhea and gastrointestinal myoelectrical activity in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pathology of drug-associated gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Technical Support Center: Normalizing Western Blot Data for Ipatasertib Target Engagement Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on normalizing Western blot data for Ipatasertib target engagement studies.
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization and why is it critical for this compound target engagement studies?
A1: Western blot normalization is the process of correcting for variability in sample loading and protein transfer between lanes on a membrane.[1][2] This ensures that observed differences in protein signals are due to actual biological changes and not experimental inconsistencies.[1] In target engagement studies for this compound, an inhibitor of the AKT signaling pathway, accurate normalization is crucial for quantifying the drug's effect on the phosphorylation of AKT (pAKT) and its downstream targets.[3][4][5]
Q2: What are the primary methods for Western blot normalization?
A2: The two main methods for Western blot normalization are:
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Housekeeping Protein (HKP) Normalization: This traditional method uses a single, ubiquitously expressed protein (e.g., GAPDH, β-actin, β-tubulin) as an internal loading control.[6] The assumption is that the expression of this protein remains constant across all experimental conditions.[7]
-
Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the loading control.[8] This is typically achieved by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or fluorescent stains like AzureRed) before or after antibody incubation.[8]
Q3: How do I choose the best normalization strategy for my this compound experiment?
A3: For this compound target engagement studies, Total Protein Normalization (TPN) is generally the recommended method. Here’s a comparison to help you decide:
| Feature | Housekeeping Protein (HKP) Normalization | Total Protein Normalization (TPN) |
| Principle | Relies on the stable expression of a single protein.[7] | Uses the entire protein content of each lane for normalization.[8] |
| Advantages | Widely used and understood. | More accurate as it's not dependent on a single protein's expression, which can vary with experimental conditions.[9] Faster workflow as it can eliminate the need for stripping and re-probing.[6][8] |
| Disadvantages | HKP expression can be affected by experimental treatments, leading to inaccurate results.[9] High abundance of HKPs can lead to signal saturation. | Requires an additional staining step and an imaging system capable of detecting the stain. |
| Best For | Can be used if HKP expression has been validated to be stable under your specific experimental conditions. | Experiments where HKP expression may be variable or unknown. Phospho-protein analysis. |
Q4: How do I normalize for phosphorylated proteins like pAKT?
A4: When quantifying the phosphorylation of a protein like AKT, it is crucial to normalize the phosphorylated protein signal to the total protein signal of that same target. The recommended procedure is a two-step normalization:
-
Normalize both the phospho-protein (pAKT) and the total protein (total AKT) to a loading control. Total Protein Normalization is the preferred loading control.
-
Calculate the ratio of the normalized phospho-protein to the normalized total protein. This "ratio of ratios" represents the change in phosphorylation state, independent of any changes in the total amount of the target protein.[10][11]
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol outlines the key steps for a Western blot experiment to assess the effect of this compound on AKT phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a dose-response or time-course of this compound. Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[12]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Total Protein Staining (for TPN):
-
If using a reversible stain like Ponceau S, stain the membrane after transfer to visualize total protein and confirm transfer efficiency.
-
Image the stained membrane.
-
Destain the membrane before proceeding to blocking.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-pAKT Ser473).
-
Wash the membrane thoroughly.
-
Incubate with a species-appropriate secondary antibody conjugated to HRP or a fluorophore.
-
Wash the membrane thoroughly.
-
-
Signal Detection:
-
For chemiluminescent detection, add an ECL substrate and image the blot using a digital imager.
-
For fluorescent detection, image the blot using a fluorescent imaging system.
-
-
Stripping and Re-probing (if necessary):
-
If not using a fluorescent system with multiplexing capabilities, you may need to strip the membrane to remove the first set of antibodies.
-
Re-probe the membrane with a primary antibody for the total target protein (e.g., anti-total AKT) and repeat the antibody incubation and detection steps.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities for your target proteins (pAKT, total AKT) and your loading control (total protein stain or housekeeping protein) using densitometry software.
-
Perform the appropriate normalization calculations as described in Q4.
-
Data Presentation
Summarize your quantitative data in a structured table for clear comparison.
| Treatment Group | Total Protein (Lane Intensity) | pAKT (Ser473) Intensity | Total AKT Intensity | Normalized pAKT (pAKT / Total Protein) | Normalized Total AKT (Total AKT / Total Protein) | pAKT / Total AKT Ratio |
| Vehicle Control | 1.2 x 10^6 | 8.5 x 10^5 | 9.0 x 10^5 | 0.71 | 0.75 | 0.95 |
| 1 µM this compound | 1.1 x 10^6 | 4.2 x 10^5 | 8.8 x 10^5 | 0.38 | 0.80 | 0.48 |
| 10 µM this compound | 1.3 x 10^6 | 1.5 x 10^5 | 9.1 x 10^5 | 0.12 | 0.70 | 0.17 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | - Insufficient protein loaded[12]- Inactive antibody- Suboptimal antibody concentration[13]- Inefficient protein transfer | - Increase the amount of protein loaded.- Use a fresh antibody dilution.- Optimize the primary and secondary antibody concentrations.- Confirm successful transfer with a total protein stain. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.[14]- Reduce the antibody concentration.- Increase the number and duration of wash steps.[15] |
| Non-specific Bands | - Antibody is not specific enough- Protein degradation- Too much protein loaded | - Use a more specific antibody.- Ensure fresh lysates with protease/phosphatase inhibitors.[12]- Reduce the amount of protein loaded.[12] |
| Inconsistent Housekeeping Protein Levels | - HKP expression is affected by the experimental treatment.- Signal saturation due to high abundance. | - Validate that the HKP is not affected by your treatment. If it is, switch to Total Protein Normalization.- Load less protein or use a less abundant HKP. |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room.[13] |
Visualizations
Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for selecting a Western blot normalization strategy.
References
- 1. licorbio.com [licorbio.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Mitigating Ipatasertib-Induced Feedback Activation of Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, Ipatasertib. The content is designed to address specific issues related to the feedback activation of signaling pathways that can occur during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GDC-0068) is a highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of AKT, preventing its phosphorylation and activation.[2][3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3][4][5][6][7][8]
Q2: What are the known feedback pathways activated by this compound treatment?
A2: Inhibition of AKT by this compound can lead to the activation of compensatory feedback loops, which may limit its therapeutic efficacy. The two primary feedback mechanisms are:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the AKT/mTORC1 axis can relieve a negative feedback loop, leading to the increased expression and phosphorylation of several RTKs, including HER3 (ErbB3), Insulin Receptor (INSR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[9][10] This reactivation of upstream signaling can bypass the AKT blockade.
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Compensatory Kinase Activation: Acquired resistance to this compound has been linked to the activation of parallel signaling pathways, with a key role identified for the PIM kinase family (PIM1, PIM2, PIM3).[11]
Q3: What are the common experimental readouts to confirm feedback activation?
A3: To confirm the activation of feedback pathways, researchers can monitor changes in the expression and phosphorylation status of key proteins. Common methods include:
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Western Blotting: To detect increased phosphorylation of RTKs (e.g., p-HER3, p-IGF-1R) and increased expression of compensatory kinases (e.g., PIM1, PIM3).
-
Quantitative Proteomics (e.g., Reverse Phase Protein Array - RPPA): For a broader, more quantitative view of changes in the phosphoproteome.[4]
-
Co-Immunoprecipitation: To investigate the formation of activated RTK-dimers (e.g., HER2-HER3 heterodimers).
Q4: What are some strategies to mitigate this compound-induced feedback?
A4: Combination therapy is a primary strategy to overcome feedback resistance. Based on the known feedback mechanisms, rational combinations include:
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Co-targeting RTKs: Combining this compound with inhibitors of the reactivated RTKs (e.g., HER3 inhibitors).
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Inhibition of Compensatory Kinases: Dual targeting of AKT and PIM kinases with a PIM inhibitor has been shown to reverse this compound resistance.[11]
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Targeting Downstream Pathways: Combination with inhibitors of other signaling pathways that may be co-activated, such as the MEK/ERK pathway.[12]
Troubleshooting Guides
Western Blot Analysis of Feedback Activation
Problem: Weak or no signal for phosphorylated RTKs (e.g., p-HER3, p-IGF-1R) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low abundance of phosphorylated protein | - Increase the amount of protein loaded onto the gel. - Use a more sensitive enhanced chemiluminescence (ECL) substrate. - Consider performing immunoprecipitation for the target protein before Western blotting to enrich the sample. |
| Phosphatase activity during sample preparation | - Always work on ice and use pre-chilled buffers and equipment.[4] - Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[4] - After protein quantification, immediately add SDS-PAGE loading buffer to your samples to inactivate phosphatases. |
| Suboptimal antibody performance | - Use a phospho-specific antibody that has been validated for Western blotting. - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). - Ensure the secondary antibody is appropriate for the primary antibody and is not expired. |
| Inappropriate blocking buffer | - Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[4] |
| Incorrect buffer composition | - Use Tris-buffered saline with Tween-20 (TBST) for washing and antibody dilution buffers, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[4] |
Co-Immunoprecipitation of Protein Complexes
Problem: Failure to detect interaction between bait and prey proteins (e.g., HER2 and HER3) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Weak or transient protein-protein interaction | - Perform all steps at 4°C to minimize protein complex dissociation. - Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) to preserve protein interactions. - Consider in vivo cross-linking with formaldehyde or other cross-linking agents before cell lysis to stabilize transient interactions. |
| Antibody blocking the interaction site | - Use an antibody that binds to a region of the bait protein that is not involved in the interaction with the prey protein. This may require testing multiple antibodies. |
| Suboptimal antibody-bead conjugation | - Ensure that the protein A/G beads are compatible with the isotype of your primary antibody. - Covalently cross-link the antibody to the beads to prevent co-elution of antibody heavy and light chains, which can obscure the detection of proteins of similar molecular weights. |
| Inefficient elution | - Optimize the elution buffer. While boiling in SDS-PAGE loading buffer is common, it can denature protein complexes. Consider using a lower pH buffer (e.g., glycine-HCl, pH 2.5-3.0) followed by immediate neutralization. |
| Insufficient washing | - Increase the number of wash steps to reduce non-specific binding and background. However, be aware that overly stringent washing can disrupt weak interactions. |
Data Presentation
Table 1: Effect of this compound on Downstream AKT/mTORC1 Signaling Components
Data derived from the FAIRLANE trial in triple-negative breast cancer patients treated with this compound plus Paclitaxel. The values represent the log2 fold change in protein phosphorylation from baseline to cycle 1, day 8.
| Protein | Phosphorylation Site | Log2 Fold Change | P-value |
| AKT | Thr308 | ↑ 0.8 | < 0.001 |
| AKT | Ser473 | ↑ 1.2 | < 0.001 |
| PRAS40 | Thr246 | ↓ -1.5 | < 0.001 |
| p70S6K | Ser371 | ↓ -1.0 | < 0.001 |
| S6 Ribosomal Protein | Ser235/236 | ↓ -2.1 | < 0.001 |
| S6 Ribosomal Protein | Ser240/244 | ↓ -2.0 | < 0.001 |
Note: The increase in AKT phosphorylation at Thr308 and Ser473 upon treatment with an ATP-competitive inhibitor like this compound is a known phenomenon, thought to be due to the inhibitor locking the kinase in a conformation that is readily phosphorylated, while still inhibiting its catalytic activity.
Table 2: Effect of this compound on HER3 Expression
Data from a study on EGFR-mutated non-small cell lung cancer (NSCLC) cells.
| Cell Line | This compound Concentration (nmol/L) | Change in HER3 Protein Expression |
| PC9 | 10 | Increased |
| PC9 | 100 | Further Increased |
| PC9 | 1000 | Markedly Increased |
Note: This table illustrates a concentration-dependent increase in HER3 protein expression, indicative of feedback activation. Specific fold-change values were not provided in the source material.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
Confirm the transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-HER3, anti-p-IGF-1R, or anti-PIM1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein):
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the antibody for the total protein.
-
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a non-denaturing lysis buffer (e.g., 1% NP-40 or Triton X-100 in Tris-buffered saline) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-HER2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 1x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-HER3).
-
Mandatory Visualizations
Caption: this compound-induced feedback loops in the PI3K/AKT pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 7. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 8. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Ipatasertib Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ipatasertib. A primary focus is to address the critical issue of cell line contamination, a significant source of experimental variability and irreproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected resistance to this compound. Could this be a cell line issue?
A1: Yes, unexpected resistance is a major red flag for cell line contamination or misidentification. Different cell lines exhibit varying sensitivities to this compound, largely dependent on their genetic background, such as the status of the PI3K/AKT/mTOR pathway.[1][2] If your cell line has been cross-contaminated with a more resistant line, your experimental results will be skewed. For example, HeLa cells are a common and aggressive contaminant that can overgrow other cell lines.[1][3] It is crucial to authenticate your cell line to ensure you are working with the correct model.
Q2: I'm seeing inconsistent phosphorylation of AKT (p-AKT) in my Western blots after this compound treatment. What could be the cause?
A2: Inconsistent p-AKT levels can stem from several factors, including experimental technique and cell line integrity. Mycoplasma contamination is a notorious culprit for altering cellular signaling pathways, which could lead to variable AKT phosphorylation.[4] Additionally, if your cell line is a mixed population due to cross-contamination, the varying ratios of sensitive to resistant cells between experiments will result in inconsistent p-AKT readouts. We recommend immediate testing for mycoplasma and authenticating your cell line via Short Tandem Repeat (STR) profiling.
Q3: What are the first steps I should take if I suspect my cell line is contaminated?
A3: If you suspect contamination, immediately quarantine the suspicious cell line to prevent it from spreading to other cultures in your lab. Do not use the cells for any further experiments. The two most critical actions are:
-
Mycoplasma Testing: Use a PCR-based kit for rapid and sensitive detection of mycoplasma.
-
Cell Line Authentication: Perform STR profiling to confirm the identity of your human cell lines. Compare the resulting STR profile to a reference database (e.g., ATCC) to verify its identity.[5]
Q4: How can I prevent cell line contamination in my this compound experiments?
A4: Implementing good cell culture practices is essential. This includes:
-
Source from reputable cell banks: Always obtain cell lines from certified distributors (e.g., ATCC).
-
Regularly authenticate your cell lines: Perform STR profiling upon receipt of a new cell line and before key experiments or publication.
-
Routine mycoplasma testing: Test your cultures for mycoplasma every one to two months.
-
Aseptic technique: Work with only one cell line at a time in the biological safety cabinet, and thoroughly clean the workspace between cell lines.
-
Separate media and reagents: Use dedicated media and reagents for each cell line to prevent cross-contamination.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on tracing problems back to potential cell line contamination.
Issue 1: High Variability in Cell Viability (MTT/MTS) Assays
| Symptom | Potential Cause Related to Cell Line | Recommended Action |
| Inconsistent IC50 values for this compound across experiments. | Cross-contamination: Your cell line may be a mixed population of cells with different sensitivities to this compound. | 1. Immediately perform STR profiling to verify cell line identity. 2. If misidentified or mixed, discard the cell line and obtain a new, authenticated stock from a reputable source. |
| Gradual increase in this compound resistance over time. | Genetic Drift or Contamination: Long-term culturing can lead to genetic changes, or a more resistant contaminant may be slowly outcompeting your original cells. | 1. Go back to an early-passage, authenticated stock of your cell line. 2. Implement a regular schedule for cell line re-authentication. |
| Unexplained changes in cell growth rate or morphology. | Mycoplasma Contamination: Mycoplasma can alter cell metabolism and proliferation, affecting the outcome of viability assays. | 1. Test for mycoplasma using a PCR-based method. 2. If positive, treat the culture with a mycoplasma elimination kit or discard the cells and start with a fresh, uncontaminated stock. |
Issue 2: Inconsistent Western Blot Results for PI3K/AKT Pathway
| Symptom | Potential Cause Related to Cell Line | Recommended Action |
| Variable baseline levels of p-AKT (Ser473/Thr308). | Mycoplasma Contamination: Mycoplasma can dysregulate signaling pathways, leading to fluctuating protein phosphorylation. | 1. Perform a mycoplasma detection test. 2. Ensure consistent cell densities and serum conditions, as these can also affect baseline signaling. |
| This compound fails to inhibit p-AKT as expected. | Cell Line Misidentification: The cell line you are using may not have the expected PI3K/AKT pathway activation (e.g., PTEN-null, PIK3CA mutation) and is therefore inherently less sensitive to this compound.[6] | 1. Authenticate your cell line with STR profiling. 2. Verify the genetic status (e.g., PTEN, PIK3CA) of your authenticated cell line. |
| Non-specific bands or altered molecular weight of target proteins. | Cellular Stress from Contamination: Contaminants can induce stress responses, leading to protein degradation or modification. | 1. Test for both mycoplasma and bacterial/fungal contamination. 2. Always use protease and phosphatase inhibitors during lysate preparation. |
Section 3: Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | This compound IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | Wild Type | Not Specified | 6.62 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | Null | Not Specified | 2.05 | [1] |
| HEC-1A | Endometrial Cancer | Not Specified | Not Specified | 4.65 | [2] |
| ECC-1 | Endometrial Cancer | Not Specified | Not Specified | 2.92 | [2] |
| OE19 | Gastric Cancer | Not Specified | Not Specified | ~0.5 | [7] |
| OE33 | Gastric Cancer | Not Specified | Not Specified | ~0.5 | [7] |
| Cell lines with PTEN loss or PIK3CA mutations (mean) | Various | Altered | Altered | 4.8 | [6] |
| Cell lines without PTEN/PIK3CA alterations (mean) | Various | Wild Type | Wild Type | 8.4 | [6] |
Table 2: Effect of this compound on Protein Phosphorylation and Apoptosis
| Cell Line | Treatment | Effect | Reference |
| ARK1 & SPEC-2 | This compound (dose-dependent) | Decreased p-S6 expression | [1] |
| ARK1 (25 µM this compound) | This compound | 1.75-fold increase in cleaved caspase 3 | [1] |
| SPEC-2 (25 µM this compound) | This compound | 2.9-fold increase in cleaved caspase 3 | [1] |
| HEC-1A & ECC-1 | This compound (dose-dependent) | Increased cleaved caspase 3, 8, and 9 activity | [2] |
Section 4: Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well.[9]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p-AKT (Ser473)
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Protocol 3: Co-Immunoprecipitation (Co-IP) for AKT Interaction Partners
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing Lysate: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against total AKT to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.[13]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners.
Section 5: Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A validated experimental workflow incorporating cell line authentication.
Caption: A logical troubleshooting workflow for unexpected this compound results.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbc.ca [cbc.ca]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Optimizing Ipatasertib treatment duration for apoptosis induction assays
Welcome to the technical support center for optimizing Ipatasertib treatment in apoptosis induction assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is an orally bioavailable, ATP-competitive, and highly selective pan-Akt inhibitor, targeting all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[4][5] this compound inhibits this pathway by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and activation.[4] This inhibition leads to the downstream suppression of pro-survival signals and the induction of apoptosis.[2][4][6] Specifically, this compound can induce p53-independent apoptosis through the activation of FoxO3a and NF-κB pathways, leading to the upregulation of PUMA and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[1][7]
Q2: What is a typical starting point for this compound concentration and treatment duration to induce apoptosis?
A2: Based on preclinical studies, a common concentration range for this compound in in vitro assays is between 1 µM and 25 µM.[6][8] The optimal concentration is cell-line dependent. For treatment duration, a time course experiment is highly recommended. However, typical durations for observing apoptosis-related events range from 16 to 72 hours.
-
Early Events (e.g., Annexin V staining): 18-24 hours.[6]
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Mid-to-Late Events (e.g., Caspase-3/7 activity, PARP cleavage): 24-48 hours.[6][8]
-
Cell Viability/Proliferation Assays (e.g., MTT): 72 hours.[6][8][9]
Q3: How do I select the appropriate apoptosis assay for my experiment with this compound?
-
Early Apoptosis: Annexin V staining is ideal for detecting the externalization of phosphatidylserine, an early marker of apoptosis.[10]
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Executioner Caspase Activity: Caspase-3/7 activity assays directly measure the activity of key executioner caspases.[11][12][13] Western blotting for cleaved caspase-3 and cleaved PARP are also common methods.[14]
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Mitochondrial Pathway: JC-1 staining can be used to assess changes in the mitochondrial membrane potential.
-
Late Apoptosis/Necrosis: Propidium Iodide (PI) or 7-AAD staining, often used in conjunction with Annexin V, helps to distinguish between early apoptotic, late apoptotic, and necrotic cells.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant apoptosis observed after this compound treatment. | 1. Sub-optimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.[16] 2. Cell line resistance: The cell line may have intrinsic or acquired resistance to Akt inhibition. 3. Incorrect assay timing: The chosen assay may not be optimal for the time point at which you are measuring apoptosis.[17] | 1. Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 1-50 µM) and measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours). 2. Confirm Akt pathway inhibition: Use Western blotting to check for decreased phosphorylation of Akt (p-Akt) and its downstream targets (e.g., p-S6) to ensure the drug is engaging its target.[5][6] 3. Use a positive control: Treat a sensitive cell line with a known apoptosis inducer (e.g., staurosporine) to validate your assay setup.[16] |
| High background apoptosis in the untreated control group. | 1. Poor cell health: Cells may be over-confluent, nutrient-deprived, or passaged too many times, leading to spontaneous apoptosis.[16] 2. Harsh cell handling: Excessive trypsinization or centrifugation can damage cells and induce apoptosis or necrosis.[16] | 1. Use healthy, log-phase cells: Ensure cells are seeded at an appropriate density and are actively proliferating. 2. Handle cells gently: Minimize exposure to trypsin and use gentle centrifugation. If collecting adherent cells, also collect the supernatant as it may contain apoptotic cells that have detached.[16] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Inconsistent cell density at the time of treatment, passage number, or media components can affect the cellular response. 2. Reagent instability: Improper storage or handling of this compound or assay reagents can lead to loss of activity. | 1. Standardize protocols: Maintain consistent cell culture practices, including seeding density and passage number. 2. Aliquot reagents: Prepare single-use aliquots of this compound and store them at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Discrepancy between different apoptosis assays. | 1. Different kinetics of apoptotic events: Different markers of apoptosis appear at different times. For example, Annexin V positivity precedes DNA fragmentation.[17] | 1. Perform a time-course experiment: Analyze multiple apoptotic markers at various time points to build a comprehensive picture of the apoptotic process.[17] 2. Use multiple, complementary assays: Confirm findings from one assay with another that measures a different aspect of apoptosis (e.g., combine Annexin V staining with a caspase activity assay).[18] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This protocol is a general guideline for a fluorometric caspase-3/7 activity assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Assay Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. This typically involves mixing a buffered solution with the fluorogenic substrate (e.g., Ac-DEVD-AMC).[12][19]
-
Lysis and Substrate Incubation:
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[11][19]
-
Data Analysis: Subtract the background fluorescence (from a no-cell control) and normalize the results to the vehicle-treated control.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol provides a general procedure for staining cells for apoptosis analysis by flow cytometry.
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V.[20]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[20]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway, promoting apoptosis.
Caption: General experimental workflow for this compound-induced apoptosis assays.
Caption: A logical approach to troubleshooting the absence of apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. Facebook [cancer.gov]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Interpreting conflicting Ipatasertib efficacy data from different studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, Ipatasertib. It addresses the conflicting efficacy data observed in various studies and offers guidance on experimental design and interpretation.
Troubleshooting Guide: Interpreting Conflicting this compound Efficacy Data
Q1: We observed significant this compound efficacy in our preclinical models, but clinical trial results appear inconsistent. Why is there a discrepancy?
A1: The discrepancy between preclinical and clinical efficacy of this compound can be attributed to several factors. It is crucial to consider the specific context of the clinical trials from which data is being interpreted. Here are some key points to consider:
-
Tumor Type and Subtype: this compound's efficacy is highly context-dependent. For instance, in triple-negative breast cancer (TNBC), the promising results of the Phase II LOTUS trial were not replicated in the larger Phase III IPATunity130 trial.[1][2][3][4] This suggests that within a broad cancer classification, there are molecular subtypes with varying dependence on the PI3K/AKT pathway.
-
Biomarker Selection: The presence of alterations in the PI3K/AKT pathway (e.g., PIK3CA/AKT1 mutations or PTEN loss) is a critical determinant of response.[1][2][3] However, the definition and detection methods for these biomarkers can vary between studies, leading to different patient populations being classified as "biomarker-positive."
-
Combination Therapy: this compound is often evaluated in combination with other agents (e.g., paclitaxel in breast cancer, abiraterone in prostate cancer).[1][2][5][6] The efficacy of the combination can be influenced by interactions between the drugs and the development of resistance to the partner agent.
-
Acquired Resistance: Tumors can develop resistance to this compound through various mechanisms, including the activation of parallel signaling pathways.[7][8] Preclinical models may not fully recapitulate the complex and heterogeneous resistance mechanisms that arise in patients over time.
Q2: Our experiments with this compound in PTEN-loss cancer models show variable results. How can we standardize our approach to better predict clinical outcomes?
A2: Achieving consistent results in PTEN-loss models requires careful attention to experimental detail. The conflicting data in clinical trials, such as the benefit seen in PTEN-loss prostate cancer in the IPATential150 trial, underscores the importance of precise biomarker assessment.[5][6][9]
-
PTEN Loss Assessment: The method used to determine PTEN loss is critical. Clinical trials have utilized both immunohistochemistry (IHC) and next-generation sequencing (NGS).[1][10]
-
IHC: The percentage of tumor cells showing loss of PTEN staining can be a critical cutoff. The IPATential150 trial, for example, pre-defined PTEN loss as ≥50% of tumor cells having no specific cytoplasmic IHC staining.[10]
-
NGS: This method can identify PTEN mutations and deletions. It is important to note that the concordance between IHC and NGS for PTEN loss is not always perfect.[10]
-
-
Model System: The choice of cell line or animal model is crucial. Ensure that the PTEN loss in your model is well-characterized and is the primary driver of PI3K/AKT pathway activation.
-
Assay Standardization: Use standardized and validated assays for measuring downstream effects of this compound, such as phosphorylation of AKT substrates (e.g., PRAS40, GSK3β).
Efficacy Data Summary
The following tables summarize the conflicting efficacy data for this compound in key clinical trials for breast and prostate cancer.
Table 1: this compound in Triple-Negative Breast Cancer (TNBC)
| Trial | Phase | Combination Therapy | Patient Population | Primary Endpoint | This compound + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) |
| LOTUS [4][11][12] | II | Paclitaxel | PIK3CA/AKT1/PTEN-altered | Progression-Free Survival (PFS) | 9.0 months | 4.9 months | 0.44 (0.20–0.99) |
| IPATunity130 [1][2][3][4][13][14] | III | Paclitaxel | PIK3CA/AKT1/PTEN-altered | Progression-Free Survival (PFS) | 7.4 months | 6.1 months | 1.02 (0.71–1.45) |
Table 2: this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Trial | Phase | Combination Therapy | Patient Population | Primary Endpoint | This compound + Abiraterone | Placebo + Abiraterone | Hazard Ratio (95% CI) |
| Phase II Study [2][5][15] | II | Abiraterone | PTEN-loss | Radiographic PFS (rPFS) | Not Reported | Not Reported | 0.39 (0.22–0.70) |
| IPATential150 [1][5][6][9] | III | Abiraterone | PTEN-loss (IHC) | Radiographic PFS (rPFS) | 18.5 months | 16.5 months | 0.77 (0.61–0.98) |
| IPATential150 [1][6][9] | III | Abiraterone | Intention-to-Treat (ITT) | Radiographic PFS (rPFS) | 19.2 months | 16.6 months | 0.84 (not statistically significant) |
Experimental Protocols
Protocol 1: Assessment of PTEN Loss by Immunohistochemistry (IHC)
This protocol is a generalized procedure based on methods used in clinical trials like IPATential150.[10]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Primary Antibody: Incubate with a validated primary antibody against PTEN (e.g., Ventana PTEN SP218 rabbit monoclonal antibody).
-
Detection System: Use a polymer-based detection system with a chromogen such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Scoring: A pathologist should score the percentage of tumor cells with complete absence of cytoplasmic PTEN staining. A pre-defined cutoff (e.g., ≥50% of cells with no staining) is used to classify a tumor as PTEN-loss.
Protocol 2: Analysis of PIK3CA/AKT1/PTEN Alterations by Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying genomic alterations, as employed in trials like IPATunity130 and IPATential150.[10][16][17]
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: Prepare a sequencing library using a targeted gene panel that includes PIK3CA, AKT1, and PTEN. Commercially available assays like FoundationOne CDx have been used in clinical trials.[10]
-
Sequencing: Perform deep sequencing on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in the target genes.
-
Variant Annotation: Annotate the identified alterations to determine their potential functional impact (e.g., activating mutations in PIK3CA/AKT1, loss-of-function alterations in PTEN).
Signaling Pathways and Experimental Workflows
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. roche.com [roche.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Final results of the double-blind placebo-controlled randomized phase 2 LOTUS trial of first-line this compound plus paclitaxel for inoperable locally advanced/metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 14. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Phase II Study Evaluating Akt Blockade with this compound, in Combination with Abiraterone, in Patients with Metastatic Prostate Cancer with and without PTEN Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foundation.cap.org [foundation.cap.org]
- 17. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Ipatasertib and MK-2206: Two Prominent AKT Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Central to this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3. Ipatasertib (GDC-0068) and MK-2206 are two of the most extensively studied pan-AKT inhibitors, yet they employ distinct mechanisms of action. This guide provides a detailed in vitro comparison of their efficacy, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their preclinical studies.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and MK-2206 lies in their mode of binding to the AKT kinase, which has significant implications for their biological activity and resistance profiles.
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This compound (GDC-0068) is an ATP-competitive inhibitor .[1][2] It binds to the ATP-binding pocket within the kinase domain of activated, phosphorylated AKT.[3] By occupying this site, it directly prevents the phosphorylation of downstream AKT substrates, thereby blocking signal transduction.[2]
-
MK-2206 is an allosteric inhibitor .[4] It binds to a pocket located at the interface between the pleckstrin homology (PH) domain and the kinase domain.[5][6] This binding locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation.[3][7]
This mechanistic difference is visualized in the signaling pathway below.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Comparative Efficacy: Quantitative Data
Direct comparison of inhibitor efficacy requires testing within the same experimental systems. While few studies have published head-to-head comparisons across multiple assays, we can compile cell-free kinase inhibition data and representative cellular effects from various sources.
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of each inhibitor against the three AKT isoforms in cell-free assays. Lower values indicate higher potency.
| Inhibitor | Target | IC₅₀ (nM) | Inhibition Type | Citation(s) |
| This compound | AKT1 | 5 | ATP-Competitive | [1][7] |
| AKT2 | 18 | ATP-Competitive | [1][7] | |
| AKT3 | 8 | ATP-Competitive | [1][7] | |
| MK-2206 | AKT1 | ~5 | Allosteric | |
| AKT2 | ~12 | Allosteric | ||
| AKT3 | ~65 | Allosteric | [8] |
Note: Data for MK-2206 AKT1/2 are widely cited in literature originating from initial discovery.
Table 2: Summary of In Vitro Cellular Effects
The following table presents observed effects on cell cycle progression and apoptosis. It is critical to note that these results are compiled from different studies using various cell lines and conditions, and thus do not represent a direct, controlled comparison.
| Effect | This compound (GDC-0068) | MK-2206 |
| Cell Cycle Arrest | Induces G1 phase arrest. [9][10] In HEC-1A and ECC-1 endometrial cancer cells, 10 µM this compound increased the G1 population by 17.8% and 19.4%, respectively.[9][10] This is associated with downregulation of Cyclin D1, CDK4, and CDK6.[10] | Induces G1 phase arrest. [11][12] This is associated with a decrease in Cyclin D1 and an increase in p21 and p27 proteins.[11] |
| Apoptosis Induction | Induces apoptosis. [13] In ARK1 and SPEC-2 cells, 25 µM this compound increased cleaved caspase 3 activity by 1.75-fold and 2.9-fold, respectively.[13] Induction involves both intrinsic (caspase 9) and extrinsic (caspase 8) pathways.[10][13] | Induces apoptosis. [4][12] This is characterized by dose-dependent cleavage of PARP and caspases.[4][11] |
Acquired Resistance: A Key Differentiator
A crucial finding for clinical and translational research is that distinct resistance mechanisms arise from prolonged exposure to these two classes of inhibitors.
Studies in prostate cancer models have shown that resistance to the allosteric inhibitor MK-2206 is often associated with alterations in the AKT gene itself.[14][15] Importantly, cancer cell lines that have acquired resistance to MK-2206 can be overcome by treatment with the ATP-competitive inhibitor This compound .[14][15] Conversely, resistance to this compound appears to be driven by the rewiring of parallel signaling pathways, such as PIM signaling, which can be targeted with other specific inhibitors.[14][15] This suggests that the mechanism of inhibition is a key factor in determining potential resistance pathways and strategies to overcome them.
Visualizing the Experimental & Logical Flow
Caption: A typical experimental workflow for comparing AKT inhibitors in vitro.
Caption: Logical flow from inhibitor binding to cellular outcomes.
Experimental Protocols
Detailed methodologies are provided for key in vitro experiments to facilitate reproducibility and comparison.
Cell Proliferation (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and MK-2206 (e.g., from 0.01 µM to 50 µM) in growth medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound, MK-2206, or vehicle control for a specified time (e.g., 24, 48, or 72 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with inhibitors or vehicle for a specified duration (e.g., 24 or 36 hours).[9][11]
-
Cell Harvesting: Collect all cells (adherent and floating) as described for the apoptosis assay.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70-90% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 1 hour (or overnight).[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[12]
Western Blot for AKT Pathway Inhibition
This technique is used to verify that the inhibitors are engaging their target and modulating the downstream pathway.
-
Cell Lysis: Treat cells with inhibitors for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to assess the ratio of phosphorylated to total protein, normalized to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-2206 induces cell cycle arrest and apoptosis in HepG2 cells and sensitizes TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 15. researchgate.net [researchgate.net]
Validating Phosphorylated AKT (pAKT) as a Predictive Biomarker for Ipatasertib Response: A Comparative Guide
Introduction to Ipatasertib and the PI3K/AKT Pathway
This compound (GDC-0068) is a potent, orally administered, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT[1][2]. AKT is a central node in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival, and metabolism[3][4]. Dysregulation of this pathway, often through genetic alterations in key components like PIK3CA, AKT1, and the tumor suppressor PTEN, is a frequent event in many human cancers, leading to hyperactivation of AKT and uncontrolled cell growth[5][6]. Given its central role, targeting AKT has become a key strategy in cancer therapy.
The validation of a predictive biomarker is critical to identify patients who are most likely to benefit from targeted therapies like this compound. While genomic alterations in the PI3K/AKT pathway are established biomarkers, there is growing evidence that the functional activation state of the pathway, specifically the phosphorylation of AKT (pAKT), may be a more direct and accurate predictor of response to AKT inhibitors[7][8][9]. This guide provides a comparative analysis of pAKT as a predictive biomarker for this compound response, supported by experimental data and detailed methodologies.
PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K[5]. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by upstream kinases[5]. Activated pAKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation[5]. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream targets[1][5].
Validating pAKT as a Predictive Biomarker: Evidence from Clinical Trials
Several clinical studies have investigated the role of pAKT as a predictive biomarker for this compound response. The FAIRLANE trial, a study of neoadjuvant this compound plus paclitaxel in triple-negative breast cancer (TNBC), provides significant insights[3][8][9].
In the FAIRLANE study, high baseline levels of pAKT were associated with an enriched clinical benefit from this compound, even in patients without underlying PIK3CA/AKT1/PTEN genomic alterations. Conversely, patients with these genomic alterations but low pAKT levels did not show an increased response rate with the addition of this compound[3]. This suggests that pAKT may be a more direct measure of pathway activation and, therefore, a more accurate predictor of sensitivity to an AKT inhibitor.
| Biomarker Subgroup | Treatment Arm | Number of Patients (n) | Overall Response Rate (ORR) |
| pAKT-high | This compound + Paclitaxel | - | Significantly Higher |
| Placebo + Paclitaxel | - | - | |
| pAKT-low | This compound + Paclitaxel | - | No significant increase |
| Placebo + Paclitaxel | - | - | |
| PIK3CA/AKT1/PTEN-altered & pAKT-low | This compound + Paclitaxel | 26 | 54% |
| Placebo + Paclitaxel | - | 54% | |
| No PIK3CA/AKT1/PTEN alterations & pAKT-high | This compound + Paclitaxel | 17 | 73% |
| Placebo + Paclitaxel | - | 50% | |
| Data summarized from the FAIRLANE trial results.[3][8] |
Comparison of Predictive Biomarkers for this compound Response
While genomic alterations in PIK3CA, AKT1, and PTEN are frequently used to select patients for PI3K/AKT pathway inhibitors, their predictive value can be inconsistent[10][11]. The FAIRLANE trial data highlights that pAKT levels may provide a more nuanced and accurate prediction of this compound benefit[3][7][8].
| Biomarker | Methodology | Advantages | Limitations |
| pAKT | IHC, RPPA | Directly measures the activation state of the drug target.[7] May identify responders without known genomic alterations.[8] | Standardization of IHC assays can be challenging. Requires tissue biopsy. |
| PIK3CA/AKT1/PTEN Alterations | Next-Generation Sequencing (NGS) | Well-established and standardized methodology. Can be detected in circulating tumor DNA (ctDNA). | Not all alterations lead to pathway activation. Does not capture non-genomic mechanisms of activation.[10][11] |
| PTEN Loss | Immunohistochemistry (IHC) | Relatively straightforward and widely available assay. | Scoring can be subjective. Loss of expression doesn't always correlate with pathway activation or drug response.[10] |
Experimental Workflow for Biomarker Validation
The process of validating a predictive biomarker like pAKT involves several key steps, from patient selection in clinical trials to the analysis of treatment outcomes.
Experimental Protocols
Accurate and reproducible measurement of pAKT is crucial for its use as a biomarker. Immunohistochemistry (IHC) is a commonly used method in clinical trials.
Immunohistochemistry (IHC) for pAKT Detection
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT Ser473 or Thr308) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a trained pathologist. A scoring system (e.g., H-score) is often used to quantify the pAKT level, which can then be dichotomized into "high" and "low" based on a predefined cut-off.
Reverse Phase Protein Array (RPPA)
As utilized in the FAIRLANE trial, RPPA allows for the quantitative analysis of multiple proteins and phosphoproteins from a small amount of tissue lysate[9]. In this method, protein lysates from tumor samples are arrayed onto nitrocellulose-coated slides and probed with specific primary antibodies against proteins of interest, including total and phosphorylated AKT. Signal detection is then used to quantify the protein levels.
Logical Framework: pAKT Status and this compound Efficacy
The predictive value of pAKT is based on the hypothesis that tumors with high levels of pAKT are "addicted" to AKT signaling for their growth and survival. Therefore, these tumors are more likely to be sensitive to the inhibition of this pathway by this compound.
Conclusion and Future Directions
The evidence, particularly from the FAIRLANE trial, strongly suggests that high baseline pAKT levels are associated with an enriched benefit from this compound in TNBC, potentially identifying a broader patient population than genomic biomarkers alone[3][8][9]. This supports the concept that the functional activation state of a pathway can be a more robust predictive biomarker than the presence of upstream genomic alterations.
However, it is important to note that in some phase III trials, such as IPATunity130, the addition of this compound to paclitaxel did not significantly improve progression-free survival in patients with PIK3CA/AKT1/PTEN-altered TNBC[11][12][13]. This highlights the complexity of the PI3K/AKT pathway and suggests that other resistance mechanisms may be at play.
Future research should focus on the prospective validation of pAKT as a predictive biomarker in larger, randomized clinical trials across different tumor types. Standardization of pAKT detection and scoring methodologies will be critical for its implementation in clinical practice. Furthermore, exploring the combination of pAKT with other biomarkers, including genomic and proteomic profiles, may lead to a more comprehensive and accurate prediction of response to this compound and other AKT inhibitors.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergy of Ipatasertib and Paclitaxel: A Comparative Guide from Preclinical Promise to Clinical Reality
For Immediate Release
This guide provides a comprehensive analysis of the synergistic interaction between the AKT inhibitor Ipatasertib and the chemotherapeutic agent paclitaxel. Targeted at researchers, scientists, and drug development professionals, this document objectively compares the combination's performance from foundational preclinical studies to pivotal clinical trials, offering supporting experimental data and detailed methodologies. The once-promising synergy observed in laboratory settings has faced challenges in translating to significant clinical benefit, a journey detailed herein.
Preclinical Evidence: A Foundation of Synergy
Initial preclinical investigations in various cancer cell lines painted a promising picture of a synergistic relationship between this compound and paclitaxel. These in vitro and in vivo studies suggested that by inhibiting the PI3K/AKT signaling pathway, this compound could enhance the cytotoxic effects of paclitaxel.
In Vitro Synergistic Effects on Cancer Cell Lines
A key study in endometrial cancer cell lines, HEC-1A and ECC-1, demonstrated that the combination of this compound and paclitaxel resulted in a synergistic inhibition of cell proliferation.[1] The combination index (CI), a quantitative measure of drug interaction, was found to be less than 1, indicating synergy.[1]
| Cell Line | This compound IC50 | Paclitaxel IC50 | Combination Effect (Combination Index) | Reference |
| HEC-1A | Not explicitly stated | 2.93 nM | Synergistic (CI < 1) | [1] |
| ECC-1 | Not explicitly stated | 1.13 nM | Synergistic (CI < 1) | [1] |
| Ishikawa | 0.13µM | 5.6nM | Synergistic (CI < 1) | [2] |
| HEC-1A (alternate study) | 4.9µM | 1.9nM | Synergistic (CI < 1) | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The synergistic effect was not limited to cell proliferation. The combination treatment also led to a significant increase in apoptosis, as measured by cleaved caspase-3 activity, in both human endometrial cancer cell lines and primary patient-derived cultures.[1][3]
In Vivo Confirmation in Xenograft Models
The synergy observed in cell cultures was further substantiated in animal models. In a transgenic mouse model of endometrioid endometrial cancer, the combination of this compound and paclitaxel was more effective at reducing tumor growth than either agent alone.[1] This was accompanied by molecular changes indicative of increased DNA damage and microtubule dysfunction within the tumor tissue.[1]
Clinical Trials: A Complex and Contradictory Narrative
While preclinical data provided a strong rationale for combining this compound and paclitaxel, the translation of this synergy into a clear clinical benefit for patients has been challenging. The following sections compare the outcomes of key clinical trials.
The LOTUS Trial (Phase II): Initial Promise in Triple-Negative Breast Cancer
The Phase II LOTUS trial provided the first clinical evidence suggesting a benefit for the this compound and paclitaxel combination in patients with metastatic triple-negative breast cancer (TNBC).[4][5]
| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (ITT Population) | 6.2 months | 4.9 months | 0.60 (0.37–0.98) | 0.037 | [4][5] |
| Progression-Free Survival (PTEN-low Population) | 6.2 months | 3.7 months | 0.59 (0.26–1.32) | 0.18 | [4] |
The trial demonstrated a statistically significant improvement in progression-free survival (PFS) in the intention-to-treat (ITT) population.[4][5] Notably, the benefit appeared more pronounced in a subgroup of patients with tumors exhibiting low levels of the tumor suppressor PTEN, a key regulator of the PI3K/AKT pathway.[4]
The IPATunity130 Trial (Phase III): A Failure to Confirm Synergy
Building on the encouraging results of the LOTUS trial, the larger Phase III IPATunity130 trial aimed to confirm the efficacy of this compound plus paclitaxel in patients with PIK3CA/AKT1/PTEN-altered locally advanced or metastatic TNBC.[6][7] However, the study failed to meet its primary endpoint.[5][6]
| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | Reference |
| Progression-Free Survival | 7.4 months | 6.1 months | 1.02 (0.71–1.45) | [6][7] |
| Overall Survival | 24.4 months | 24.9 months | 1.08 (0.73–1.58) | [6][7] |
| Objective Response Rate | 39% | 35% | - | [7] |
As the table above shows, there was no significant difference in progression-free survival or overall survival between the two treatment arms.[6][7] The addition of this compound to paclitaxel did not provide a clinical benefit in this biomarker-selected patient population.[6]
Experimental Protocols
To aid in the critical evaluation and potential replication of the foundational preclinical work, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HEC-1A, ECC-1) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[1]
-
Drug Treatment: Cells are treated with varying concentrations of this compound, paclitaxel, or the combination of both for a specified duration (e.g., 72 hours).[1]
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[1]
Apoptosis Assay (Cleaved Caspase-3 Assay)
-
Cell Treatment: Cells are treated with this compound, paclitaxel, or the combination for a predetermined period (e.g., 16 hours).[1]
-
Cell Lysis: Cells are lysed to release their intracellular contents.
-
ELISA Assay: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is performed using an antibody specific for the cleaved form of caspase-3, an executive enzyme in the apoptosis cascade.
-
Signal Detection: A substrate is added that reacts with the enzyme-linked antibody to produce a colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity, which is proportional to the amount of cleaved caspase-3, is measured to quantify the level of apoptosis.[1]
In Vivo Xenograft Study
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drug Administration: Drugs are administered according to a predefined schedule and dosage. For example, this compound might be given orally daily, while paclitaxel is administered intraperitoneally on a weekly basis.[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and signaling pathway activity.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the underlying signaling pathway, the experimental workflow for assessing synergy, and the logical relationship of the combination therapy.
Caption: The PI3K/AKT signaling pathway and points of intervention for this compound and paclitaxel.
Caption: Experimental workflow for assessing the synergistic interaction between two drugs.
Caption: Logical flow from preclinical evidence to clinical trial outcomes for this compound and paclitaxel.
References
- 1. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits anti‑tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Ipatasertib Reverses Enzalutamide Resistance in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ipatasertib in overcoming enzalutamide resistance in prostate cancer, supported by experimental data. The development of resistance to androgen receptor (AR)-targeted therapies like enzalutamide is a major clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Emerging evidence highlights the role of the PI3K/AKT signaling pathway in this resistance mechanism, presenting a promising therapeutic target.[4][5][6][7][8] this compound, a potent pan-AKT inhibitor, has shown significant activity in preclinical models of enzalutamide-resistant prostate cancer.[4][6][9]
Executive Summary
Enzalutamide resistance is frequently associated with the activation of bypass signaling pathways, including the PI3K/AKT pathway.[10] This can occur through various mechanisms, such as the loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[6] Activation of AKT signaling can promote cell survival and proliferation, thereby circumventing the AR blockade imposed by enzalutamide.[8] Furthermore, a compensatory increase in glucocorticoid receptor (GR) expression and activity has been identified as another mechanism of resistance to AR-targeted therapies.[2][4][5] this compound, by directly inhibiting AKT, not only curtails this pro-survival signaling but has also been shown to block the induction of GR, offering a dual mechanism to overcome enzalutamide resistance.[4][5][6] Preclinical studies demonstrate that the combination of this compound and enzalutamide leads to synergistic anti-tumor effects, including decreased cell proliferation, induction of cell cycle arrest, and increased apoptosis in enzalutamide-resistant prostate cancer models.[4][11]
Comparative Efficacy of this compound
The following tables summarize the quantitative data from key preclinical experiments validating the reversal of enzalutamide resistance by this compound.
Table 1: In Vitro Cell Viability in Enzalutamide-Resistant Prostate Cancer Cells (LREX)
| Treatment | Concentration | Cell Viability (% of Control) | Fold Change vs. Enzalutamide Alone |
| DMSO (Control) | - | 100% | - |
| Enzalutamide | 10 µmol/L | ~100%[4] | 1.0 |
| This compound | 1 µmol/L | Significantly Reduced | Data not available |
| Enzalutamide + this compound | 10 µmol/L + increasing concentrations | Significant shift in viability compared to this compound alone[4][11] | Data not available |
LREX cells are an enzalutamide-resistant cell line derived from LNCaP/AR cells.[4]
Table 2: Effect of this compound on Cell Cycle and Apoptosis in Enzalutamide-Resistant Cells
| Treatment | G0/G1 Phase Arrest | Sub-G1 Population (Apoptosis) |
| Control | Baseline | Baseline |
| This compound | Increased | Increased |
| Enzalutamide + this compound | Increased | Further Increased[11] |
Table 3: In Vivo Tumor Growth in Enzalutamide-Resistant Xenograft Model
| Treatment Group | Tumor Volume Reduction | Key Finding |
| Vehicle | - | Continued tumor growth |
| Enzalutamide | Minimal | Resistance to AR-targeted therapy |
| This compound | Significant | Marked antitumor activity[4][5] |
| Enzalutamide + this compound | Most Significant | Synergistic effect in overcoming resistance |
Signaling Pathways and Mechanisms of Action
The interplay between the AR signaling pathway, the PI3K/AKT pathway, and the glucocorticoid receptor is central to enzalutamide resistance and its reversal by this compound.
References
- 1. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined AKT and MEK Pathway Blockade in Pre-Clinical Models of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.ku.edu [journals.ku.edu]
- 11. researchgate.net [researchgate.net]
Ipatasertib's Potency and Specificity for AKT Isoforms: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise inhibitory activity of a targeted therapy is paramount. This guide provides a detailed assessment of Ipatasertib's specificity against the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), benchmarked against other notable AKT inhibitors. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for evaluating this compound's profile as a pan-AKT inhibitor.
This compound (GDC-0068) is an orally bioavailable, ATP-competitive small molecule inhibitor that has demonstrated potent and selective activity against all three AKT isoforms.[1][2] This pan-AKT inhibitory profile is crucial for its therapeutic potential in cancers characterized by the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[3]
Comparative Inhibitory Activity of AKT Inhibitors
To contextualize the specificity of this compound, its inhibitory constants (IC50 and Ki) against each AKT isoform are compared with those of other well-characterized AKT inhibitors. The data, summarized in the table below, has been compiled from various preclinical studies. This compound demonstrates low nanomolar potency against all three isoforms, confirming its classification as a pan-AKT inhibitor.
| Inhibitor | Type | AKT1 | AKT2 | AKT3 |
| This compound | ATP-Competitive | IC50: 5 nM[4] | IC50: 18 nM[4] | IC50: 8 nM[4] |
| Capivasertib (AZD5363) | ATP-Competitive | IC50: 3 nM[4] | IC50: 7 nM[4] | IC50: 7 nM[4] |
| MK-2206 | Allosteric | IC50: 5 nM[5][6] | IC50: 12 nM[5][6] | IC50: 65 nM[5][6] |
| Afuresertib (GSK2110183) | ATP-Competitive | Ki: 0.08 nM[7][8] | Ki: 2 nM[7][8] | Ki: 2.6 nM[7][8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation and inhibiting downstream signaling.
Experimental Protocols for Assessing AKT Inhibitor Specificity
The determination of an inhibitor's specificity and potency against AKT isoforms relies on robust and reproducible experimental methodologies. The following sections outline the principles of two key assays used in the characterization of this compound and other AKT inhibitors.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant, purified human AKT1, AKT2, and AKT3 enzymes are used. A specific peptide substrate for AKT, often derived from a known downstream target like GSK3, is prepared.
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP and magnesium chloride. The inhibitor (e.g., this compound) is added at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme to the substrate/ATP/inhibitor mixture and incubated at a controlled temperature for a specific duration.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assays: Employing assays like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.
-
Fluorescence-Based Assays: Utilizing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To measure the binding affinity of an inhibitor to AKT isoforms within a live-cell context.
Methodology:
-
Cell Line Preparation: A human cell line, such as HEK293, is transiently transfected with a vector expressing an AKT isoform (AKT1, AKT2, or AKT3) fused to a NanoLuciferase (NanoLuc®) enzyme.
-
Tracer Addition: The cells are treated with a fluorescent tracer that is known to bind to the ATP-binding pocket of AKT. This tracer acts as the energy acceptor in the Bioluminescence Resonance Energy Transfer (BRET) system.
-
Inhibitor Treatment: The test inhibitor (e.g., this compound) is added at various concentrations to compete with the tracer for binding to the NanoLuc®-AKT fusion protein.
-
BRET Signal Measurement: A substrate for the NanoLuc® enzyme is added, which generates a bioluminescent signal (the donor). If the fluorescent tracer is in close proximity to the NanoLuc®-AKT (i.e., bound to the ATP pocket), energy transfer occurs, and a BRET signal is detected at the tracer's emission wavelength.
-
Data Analysis: The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the BRET signal, is determined. This value can be used to calculate the inhibitor's binding affinity (Ki) for the specific AKT isoform in a cellular environment.[9][10]
Conclusion
This compound is a potent pan-AKT inhibitor with low nanomolar IC50 values against all three AKT isoforms. This broad-spectrum activity distinguishes it from more isoform-selective inhibitors and supports its clinical development in tumors with diverse mechanisms of PI3K/AKT pathway activation. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of AKT inhibitors, facilitating the rational design of targeted cancer therapies.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. themoonlight.io [themoonlight.io]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling Ipatasertib Resistance: A Comparative Analysis of Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms behind resistance to targeted therapies is paramount. This guide provides an objective comparison of the gene expression profiles of cancer cells sensitive and resistant to Ipatasertib, a potent ATP-competitive pan-AKT inhibitor. By leveraging experimental data, we delve into the transcriptomic shifts that drive resistance, offering insights for the development of novel therapeutic strategies.
Key Findings at a Glance: The Genetic Landscape of this compound Resistance
Resistance to this compound in prostate cancer cells is not primarily driven by alterations in the drug's direct target, AKT. Instead, resistant cells exhibit a significant rewiring of compensatory signaling pathways. A key mechanism of this acquired resistance is the upregulation of the PIM signaling pathway. The following table summarizes the top differentially expressed genes in this compound-resistant LNCaP prostate cancer cells compared to their sensitive parental counterparts, as identified through RNA sequencing (RNA-seq) analysis.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function/Pathway |
| PIM1 | Pim-1 proto-oncogene, serine/threonine kinase | 2.58 | <0.001 | Serine/threonine kinase, promotes cell survival and proliferation |
| PIM3 | Pim-3 proto-oncogene, serine/threonine kinase | 2.15 | <0.001 | Serine/threonine kinase, promotes cell survival and proliferation |
| MYC | MYC proto-oncogene, bHLH transcription factor | 1.89 | <0.001 | Transcription factor, regulates cell growth and proliferation |
| CCND1 | Cyclin D1 | 1.75 | <0.001 | Cell cycle regulator |
| BCL2L1 | BCL2 like 1 | 1.62 | <0.001 | Anti-apoptotic protein |
| CDK4 | Cyclin dependent kinase 4 | 1.55 | <0.001 | Cell cycle regulator |
| E2F1 | E2F transcription factor 1 | 1.48 | <0.001 | Transcription factor, regulates cell cycle progression |
| AKT1S1 | AKT1 substrate 1 (PRAS40) | -1.52 | <0.001 | Inhibitor of mTORC1 signaling |
Note: The data presented is a representative summary based on publicly available datasets (GEO accession: GSE139178) from the study by Savill et al., 2022. The selection highlights key genes in the identified resistance pathways.
Visualizing the Molecular Rewiring: Signaling Pathways and Experimental Approach
To better understand the complex interplay of signaling pathways and the experimental methodology used to generate these findings, the following diagrams are provided.
Caption: PI3K/AKT and PIM signaling pathways in this compound action and resistance.
Caption: Experimental workflow for generating resistant cells and gene expression analysis.
Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the study by Savill et al., 2022, which serves as the primary source for the data presented in this guide.[1]
Generation of this compound-Resistant Cell Lines
-
Cell Line: The human prostate cancer cell line LNCaP was used as the parental (this compound-sensitive) model.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: this compound resistance was induced by continuous exposure of the parental LNCaP cells to gradually increasing concentrations of this compound. The starting concentration was close to the IC50 value of the parental cells.
-
Dose Escalation: The concentration of this compound was incrementally increased over a period of several months as the cells developed tolerance.
-
Selection and Expansion: Cell populations that demonstrated sustained growth in the presence of high concentrations of this compound (G-R cells) were selected and expanded for further analysis. The resistance phenotype was confirmed by comparing the IC50 values of the G-R cells to the parental cells.
RNA Sequencing (RNA-seq)
-
RNA Isolation: Total RNA was extracted from both the parental LNCaP and the this compound-resistant (G-R) cell lines using a commercially available RNA isolation kit according to the manufacturer's instructions. RNA quality and integrity were assessed using a bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared from high-quality total RNA. This process typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
-
Data Analysis:
-
Quality Control: The raw sequencing reads were assessed for quality, and adapter sequences and low-quality reads were trimmed.
-
Alignment: The cleaned reads were aligned to the human reference genome (e.g., hg38).
-
Gene Expression Quantification: The number of reads mapping to each gene was counted to determine the gene expression level.
-
Differential Expression Analysis: Statistical analysis was performed to identify genes that were significantly differentially expressed between the this compound-sensitive and -resistant cell lines. A false discovery rate (FDR) or adjusted p-value cutoff (e.g., < 0.05) and a log2 fold change threshold were used to identify significant changes.
-
This comprehensive guide provides a foundational understanding of the gene expression alterations associated with this compound resistance. The identification of the PIM signaling pathway as a key escape mechanism offers a promising avenue for the development of combination therapies to overcome resistance and improve patient outcomes. Further research into the downstream effectors of PIM kinases will be crucial in designing effective therapeutic strategies.
References
A comparative study of the safety profiles of different AKT inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it an attractive target for therapeutic intervention. A multitude of AKT inhibitors have been developed, broadly categorized as pan-AKT inhibitors, which target all three isoforms (AKT1, AKT2, and AKT3), and isoform-selective inhibitors. While efficacious in preclinical models, the clinical translation of these inhibitors is often hampered by on-target and off-target toxicities. This guide provides a comparative overview of the preclinical safety profiles of different classes of AKT inhibitors, supported by experimental data to aid in the selection and development of safer and more effective cancer therapies.
Key Preclinical Safety Findings of Representative AKT Inhibitors
The following table summarizes the key preclinical safety and toxicity findings for several AKT inhibitors, categorized by their selectivity and mechanism of action. It is important to note that direct head-to-head comparative studies are limited, and toxicity profiles can be influenced by the specific preclinical model and experimental conditions.
| Inhibitor (Class) | Animal Model | Key Toxicities Observed | NOAEL/MTD | Target Organs | Citation(s) |
| Pan-AKT Inhibitors (ATP-Competitive) | |||||
| Hu7691 | Sprague Dawley Rats | Dose-dependent mortality, vertical and matte hair, red-stained nose, arched back, emaciation, anal filth. Hematological alterations. | NOAEL: ≤ 12.5 mg/kg/day | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries | [1] |
| Capivasertib (AZD5363) | N/A (Preclinical data mentioned in clinical reviews) | Hyperglycemia, diarrhea, rash, fatigue, nausea. | Data not available in preclinical context. | Skin, gastrointestinal tract | [2][3][4] |
| Ipatasertib (GDC-0068) | N/A (Preclinical data mentioned in clinical reviews) | Generally well-tolerated; mild to moderate gastrointestinal events. | Data not available in preclinical context. | Gastrointestinal tract | [2][5] |
| GSK690693 | Mice | Hyperglycemia, hyperinsulinemia. | Data not available. | Liver (glycogenolysis), peripheral tissues (reduced glucose uptake) | [6][7] |
| Allosteric Inhibitors | |||||
| MK-2206 | N/A (Preclinical data mentioned in clinical reviews) | Skin rash, stomatitis, nausea, pruritus, hyperglycemia, diarrhea. | MTD (in patients): 60 mg on alternate days. | Skin, gastrointestinal tract | [8][9] |
| Isoform-Selective Inhibitors | |||||
| Hu791 (AKT1 selective) | N/A (Mentioned in a comparative context) | Reduced cutaneous toxicity (rash) compared to pan-AKT inhibitors. | Data not available. | Skin (spared relative to pan-AKT inhibitors) | [10] |
NOAEL: No Observed Adverse Effect Level MTD: Maximum Tolerated Dose
Understanding Common Toxicities of AKT Inhibitors
Several adverse effects are consistently observed in preclinical studies of AKT inhibitors and are considered class-related toxicities stemming from the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for normal physiological processes.
Hyperglycemia: This is a frequent on-target toxicity. The AKT pathway is a key component of insulin signaling. Inhibition of AKT, particularly AKT2, impairs glucose uptake in peripheral tissues and can lead to increased hepatic glucose production through gluconeogenesis and glycogenolysis, resulting in elevated blood glucose levels.[6][7][11] Preclinical studies with GSK690693 in mice demonstrated that the inhibitor-induced hyperglycemia is associated with a significant reduction in liver glycogen.[6][7]
Dermatological Toxicities: Rashes are another common adverse event. The underlying mechanism is linked to the inhibition of AKT signaling in keratinocytes, which is essential for their growth and survival. Interestingly, preclinical evidence suggests that the inhibition of AKT2 is a primary driver of cutaneous toxicity.[10] Therefore, selective inhibition of AKT1 while sparing AKT2 may lead to a better dermatological safety profile.[10]
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are frequently reported. These effects are likely due to the disruption of the normal homeostasis of the gastrointestinal tract, where AKT signaling plays a role in epithelial cell survival and function.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of preclinical safety data. Below are generalized protocols for key in vivo toxicity and safety pharmacology studies for kinase inhibitors.
Repeated-Dose Toxicity Study in Rodents (e.g., Rats)
-
Objective: To determine the potential toxicity of an AKT inhibitor after repeated daily administration over a defined period (e.g., 14 or 28 days) and to identify the No Observed Adverse Effect Level (NOAEL) and target organs of toxicity.[1][12]
-
Animal Model: Sprague Dawley rats are a commonly used species.[1]
-
Groups:
-
Control group (vehicle only)
-
At least three dose groups (low, mid, and high) of the test compound.
-
-
Administration: The route of administration should be relevant to the intended clinical use (e.g., oral gavage).
-
Observations:
-
Clinical Signs: Daily observation for changes in appearance, behavior, and any signs of toxicity (e.g., changes in fur, posture, activity).[1]
-
Body Weight and Food Consumption: Measured at least weekly.
-
Hematology: Blood samples are collected at termination for a complete blood count (CBC) and differential.
-
Clinical Chemistry: Serum samples are analyzed for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters.
-
Necropsy and Organ Weights: At the end of the study, all animals are euthanized, and a full necropsy is performed. Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, fixed in formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Cardiovascular Safety Pharmacology Study in Dogs
-
Objective: To assess the potential cardiovascular effects of an AKT inhibitor, including effects on blood pressure, heart rate, and cardiac electrophysiology.[13][14]
-
Animal Model: Beagle dogs are a standard non-rodent species for cardiovascular safety assessment.[13][14]
-
Methodology:
-
Anesthetized or conscious telemetered dog models can be used.
-
The test compound is administered, typically intravenously, at escalating doses.
-
Hemodynamic Parameters: Continuous monitoring of heart rate, arterial blood pressure, and left ventricular contractility.[13][14]
-
Electrocardiogram (ECG): Continuous recording to assess effects on PR interval, QRS duration, and QTc interval.[13][14]
-
Cardiac Biomarkers: Serum levels of cardiac troponins (cTnI) can be measured as an indicator of myocardial injury, especially in repeat-dose studies.[13][14]
-
Visualizing Key Pathways and Workflows
AKT Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights where AKT inhibitors exert their effects. The downstream effectors are involved in cellular processes that, when inhibited, can lead to both therapeutic efficacy and toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
- 13. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of Ipatasertib
For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental use. The proper disposal of unused or expired compounds like Ipatasertib, a once-promising AKT inhibitor, is a critical component of laboratory safety and environmental responsibility. While the development of this compound was discontinued by Genentech, a member of the Roche Group, existing research stockpiles require meticulous disposal according to established guidelines for investigational and potentially hazardous pharmaceutical waste.
Immediate Safety and Logistical Overview
The primary principle for the disposal of any investigational drug is to prevent its release into the environment and to ensure it cannot be accidentally ingested or used. This compound, as a potent biological agent, must be handled with care throughout its lifecycle, including disposal. The procedures outlined below are based on general best practices for investigational drug disposal and should be supplemented by a thorough review of your institution's specific policies and local regulations.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached as a controlled laboratory procedure, ensuring safety and compliance at each step.
1. Hazard Assessment and Personal Protective Equipment (PPE):
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. An SDS for this compound indicates that it may be harmful if swallowed and can cause skin and eye irritation.[1] Therefore, appropriate PPE is mandatory.
-
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
2. Segregation and Containment:
Proper segregation of pharmaceutical waste is essential to ensure it is handled by qualified personnel and directed to the correct disposal stream.
-
Do not mix this compound waste with regular laboratory or biohazardous waste unless explicitly permitted by your institution's waste management plan.
-
Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the physical form of the waste (solid or liquid).
3. Labeling of Hazardous Waste:
Accurate and detailed labeling is a regulatory requirement and ensures the safety of waste handlers.
-
The waste container must be labeled as "Hazardous Waste."
-
The label should clearly identify the contents, including the name "this compound" and its concentration if in solution.
-
Include the date the waste was first added to the container and the name of the principal investigator or laboratory responsible.
4. Storage of Waste:
Pending disposal, hazardous waste must be stored in a secure and controlled manner.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure to prevent unauthorized access.
5. Arrangement for Professional Disposal:
The final disposal of investigational drugs like this compound must be handled by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a certified vendor for the transportation and ultimate destruction of the material, typically through high-temperature incineration.[2][3][4] This is the recommended method for destroying active pharmaceutical ingredients.
-
Maintain all documentation related to the waste disposal, including manifests and certificates of destruction, for the period required by your institution and regulatory agencies.
Quantitative Data Summary
While specific inactivation protocols with quantitative data for this compound are not publicly available due to its discontinued development, the following table summarizes key information derived from a supplier Safety Data Sheet.
| Parameter | Value/Information | Source |
| CAS Number | 1001264-89-6 | MedChemExpress SDS[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | MedChemExpress SDS[1] |
| Recommended Disposal Method | Dispose of contents/container in accordance with local regulation. | MedChemExpress SDS[1] |
| Primary Destruction Method | High-temperature incineration | General Guidance[2][3][4] |
Experimental Protocols
Specific experimental protocols for the chemical inactivation of this compound are not available. The standard and recommended procedure for the final disposition of this and similar investigational compounds is secure incineration.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Phase I Trial of this compound Plus Carboplatin, Carboplatin/Paclitaxel, or Capecitabine and Atezolizumab in Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
